Benzyl formimidate hydrochloride
Description
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Structure
2D Structure
Properties
IUPAC Name |
benzyl methanimidate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO.ClH/c9-7-10-6-8-4-2-1-3-5-8;/h1-5,7,9H,6H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSNKBVFMXFAUOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC=N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Benzyl Formimidate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl formimidate hydrochloride is a valuable chemical intermediate, playing a crucial role in various synthetic transformations, particularly in the pharmaceutical industry.[1] Its utility stems from the reactive formimidate functional group, which serves as a versatile precursor for the synthesis of a wide range of nitrogen-containing heterocyclic compounds and as an efficient formylating agent.[2] This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its physicochemical characteristics, synthesis, reactivity, and analytical profile, to support its effective application in research and development.
Physicochemical Properties
This compound is the hydrochloride salt of benzyl formimidate. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 60099-09-4 | [2][3][4] |
| Molecular Formula | C₈H₁₀ClNO | [3][4] |
| Molecular Weight | 171.62 g/mol | [2][3] |
| Appearance | White solid | [5] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Soluble in water.[6] Data on solubility in other common solvents is not readily available in quantitative terms, but it is known to be used in solvents like ethanol and polar aprotic solvents such as dimethylformamide (DMF).[2] | |
| Stability | Susceptible to hydrolysis, especially in the presence of water, to form benzyl alcohol and formamide. The hydrochloride salt provides some stability, particularly in acidic aqueous solutions (pH < 5). It undergoes accelerated degradation in basic media (pH > 8). For long-term storage, anhydrous conditions and low temperatures (-20°C) are recommended.[2] |
Synthesis
The primary and most well-established method for the synthesis of this compound is the Pinner reaction.[2] This reaction involves the acid-catalyzed addition of an alcohol to a nitrile.[2] In the case of this compound, benzyl alcohol reacts with formamide (which serves as the nitrile precursor) in the presence of a strong acid, typically hydrochloric acid.[2]
Experimental Protocol: Pinner Reaction Synthesis
A detailed experimental procedure for the synthesis of this compound is outlined in a US Patent.[5] The following is a summary of the key steps:
-
Reaction Setup: A reaction vessel is charged with tetrahydrofuran (THF), benzyl alcohol, and formamide.[5]
-
Cooling: The reaction mixture is cooled to a temperature range of -5°C to +5°C.[5]
-
Addition of Benzoyl Chloride: Benzoyl chloride is slowly added dropwise to the cooled mixture while maintaining the temperature within the specified range.[5]
-
Aging and Addition of Acetic Anhydride: The mixture is aged, and then acetic anhydride is added dropwise at approximately 0°C.[5]
-
Isolation: The resulting product is filtered under a nitrogen blanket and washed with cold THF.[5]
-
Drying: The isolated solid is vacuum dried at room temperature to yield benzylformimidate hydrochloride as a white solid.[5]
This process is reported to produce a high yield (94-96%) and high purity product.[5]
Reactivity and Applications
The core reactivity of this compound is centered on the electrophilic nature of the imidate carbon atom.[2] This carbon is susceptible to nucleophilic attack, making the compound a versatile building block in organic synthesis.
Key Reactions and Applications:
-
Formation of Heterocycles: It is a key precursor for the synthesis of nitrogen-containing heterocycles, such as imidazoles and benzimidazoles.[2]
-
Formylating Agent: this compound can act as an efficient formylating agent, for instance, in the synthesis of N-formimidoyl thienamycin.[2]
-
Amidine Synthesis: It reacts with amines to form formamidines, which are important functional groups in medicinal chemistry.[2]
The Pinner reaction mechanism, which is fundamental to the synthesis of this compound, is depicted below.
Caption: The Pinner reaction mechanism for the synthesis of this compound.
Analytical Characterization
A comprehensive analytical characterization is essential for confirming the identity and purity of this compound. The following table summarizes the expected spectroscopic data.
Table 2: Spectroscopic Data for this compound
| Technique | Expected Data |
| ¹H NMR (DMSO-d₆) | δ 9.0 (s, 1H, HC=N), δ 7.5 (s, 5H, Ar-H), δ 5.7 (s, 2H, OCH₂)[2] |
| ¹³C NMR | Data not available. Expected signals for aromatic carbons, the benzylic carbon, and the imidate carbon. |
| FTIR | A key absorption band for the C=N stretching vibration is typically observed in the range of 1640–1680 cm⁻¹.[2] Other expected peaks include those for C-H (aromatic and aliphatic), N-H, and C-O stretching. |
| Mass Spectrometry | Data not available. The molecular ion peak [M]⁺ would be expected at m/z 135.1 for the free base, with the hydrochloride salt dissociating. Fragmentation patterns would likely involve the loss of the benzyl group or other characteristic fragments. |
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting. It is recommended to use personal protective equipment, including gloves, safety glasses, and a lab coat. The compound should be stored in a cool, dry, and well-ventilated place.
Conclusion
This compound is a versatile and important chemical intermediate with well-defined reactivity. A thorough understanding of its chemical properties, synthesis, and analytical profile is critical for its successful application in the development of new pharmaceuticals and other advanced materials. This guide provides a foundational resource for researchers and scientists working with this compound, summarizing the key technical information required for its effective use.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 60099-09-4 | Benchchem [benchchem.com]
- 3. This compound | C8H10ClNO | CID 13116802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzyl formimidate-hydrochloride, 95% | Advent [adventchembio.com]
- 5. US5319122A - Process for the preparation of benzylformimidate - Google Patents [patents.google.com]
- 6. lifechempharma.com [lifechempharma.com]
The Pinner Reaction and the Genesis of Benzyl Formimidate Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the Pinner reaction, focusing on its historical discovery and its application in the synthesis of benzyl formimidate hydrochloride, a valuable intermediate in pharmaceutical development. This document details the core chemical principles, experimental protocols, and quantitative data associated with this important synthetic transformation.
Introduction: The Pinner Reaction - A Gateway to Imidates
The Pinner reaction, first reported by Adolf Pinner in 1877, is a cornerstone of organic synthesis, providing a reliable method for the conversion of nitriles into imino ester salts, commonly referred to as Pinner salts.[1] This acid-catalyzed reaction involves the addition of an alcohol to a nitrile, yielding a highly reactive intermediate that can be further transformed into a variety of useful compounds, including esters, amidines, and orthoesters.[1][2]
The synthesis of this compound represents a specific and important application of the Pinner reaction, where benzyl alcohol reacts with a formamide-derived nitrile precursor in the presence of a strong acid.[3] The resulting this compound is a key building block in the synthesis of various heterocyclic compounds and has found utility in the pharmaceutical industry.[3][4]
The Discovery by Adolf Pinner
The foundational work on this reaction was published by Adolf Pinner in the latter half of the 19th century. His initial experiments involved passing anhydrous hydrogen chloride gas through a mixture of a nitrile and an alcohol, which led to the precipitation of the crystalline imidate hydrochloride salt.[3] This discovery opened up a new avenue for the synthesis of a class of compounds that were previously difficult to access.
Reaction Mechanism and Signaling Pathway
The Pinner reaction proceeds through a well-established electrophilic addition mechanism. The key steps are outlined below:
-
Protonation of the Nitrile: The reaction is initiated by the protonation of the nitrile nitrogen by a strong acid, typically anhydrous hydrogen chloride. This protonation significantly increases the electrophilicity of the nitrile carbon, forming a highly reactive nitrilium ion.
-
Nucleophilic Attack by Alcohol: The alcohol, acting as a nucleophile, attacks the electrophilic carbon of the nitrilium ion.
-
Deprotonation: A subsequent deprotonation of the oxonium ion intermediate yields the imino ester, which, in the presence of hydrochloric acid, exists as the hydrochloride salt (Pinner salt).
Caption: General mechanism of the Pinner reaction.
A variation of the Pinner reaction for the synthesis of this compound utilizes an activating agent, such as benzoyl chloride, to facilitate the reaction. In this modified workflow, formamide is converted in situ to a more reactive nitrile precursor.
Caption: Experimental workflow for this compound synthesis.
Quantitative Data Summary
The yield and reaction conditions for the synthesis of this compound can vary depending on the specific protocol employed. The following table summarizes quantitative data from two different patented methods.
| Parameter | Method 1 (Ether Solvent) | Method 2 (THF Solvent) | Reference |
| Solvent | Anhydrous Ether | Tetrahydrofuran (THF) | [4] |
| Activating Agent | Benzoyl Chloride | Benzoyl Chloride | [4] |
| Temperature | Room Temperature (20-25°C) | 0°C (addition), aged at 0°C | [4] |
| Reaction Time | ~110 minutes (addition + stirring) | ~2.5 hours (addition + aging) | [4] |
| Yield | 67% | 94-96% | [4] |
| Product Purity | Not specified | 98-100% | [4] |
| Product Stability | Thermally unstable at ≥ 0°C | Excellent at 20-25°C | [4] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound are provided in the following sections, based on patented procedures.
Method 1: Synthesis in Anhydrous Ether
This protocol describes the synthesis of this compound using benzoyl chloride as an activating agent in an anhydrous ether solvent.
Materials:
-
Benzyl alcohol (125 g, 1.15 mol)
-
Formamide (51 g, 1.12 mol)
-
Anhydrous ether (1200 ml)
-
Benzoyl chloride (157 g, 1.12 mol) in 50 ml of anhydrous ether
-
Acetic anhydride (300 ml) in 500 ml of anhydrous ether
Procedure:
-
A 3.0 L three-necked flask equipped with an addition funnel, overhead stirrer, and a reflux condenser is charged with a mixture of benzyl alcohol, formamide, and anhydrous ether.
-
The mixture is stirred vigorously at room temperature (20-25°C) under a nitrogen atmosphere.
-
The solution of benzoyl chloride in anhydrous ether is added dropwise via the addition funnel over approximately 50 minutes. A white precipitate is observed to form after about 50% of the benzoyl chloride has been added.
-
The reaction mixture is stirred for an additional 60 minutes at room temperature.
-
The ether is removed by decantation.
-
A solution of acetic anhydride in anhydrous ether is added to the remaining solid, and the mixture is stirred for 30 minutes at room temperature.
-
The precipitate is allowed to settle, and the ether-acetic anhydride mixture is removed by decantation.
-
The solid is washed with 500 ml of ether.
-
The product is dried in vacuo over KOH at 25°C for 2 hours to yield this compound as a white solid (130 g, 67% yield).[4]
Characterization:
-
NMR (DMSO): δ 5.7 (s, 2H, OCH₂), 7.5 (s, 5H, C₆H₅), 9.0 (s, 1H, HC=N).[4]
Method 2: Improved Synthesis in Tetrahydrofuran (THF)
This improved protocol utilizes tetrahydrofuran as the solvent, leading to a higher yield and improved product stability.
Materials:
-
Benzyl alcohol
-
Formamide
-
Benzoyl chloride
-
Tetrahydrofuran (THF)
-
Acetic anhydride
Procedure:
-
A reaction vessel is charged with benzyl alcohol, formamide, and THF.
-
The reaction mixture is cooled to approximately 0°C (in a desired range of -5°C to +5°C).
-
Benzoyl chloride is added dropwise at a rate that maintains the desired temperature range over about 1.5 hours.
-
Upon completion of the benzoyl chloride addition, the reaction mixture is aged for about 2 hours at 0°C.
-
Acetic anhydride is then added dropwise at 0°C over about 30 minutes.
-
The resulting product is filtered under a nitrogen blanket and washed with cold, virgin THF.
-
The product is vacuum dried at room temperature for about 3 to 4 hours to give benzylformimidate hydrochloride as a white solid with a yield of 94% to 96%.[4]
Conclusion
The Pinner reaction remains a powerful and versatile tool in organic synthesis for the preparation of imidates. The synthesis of this compound, a key pharmaceutical intermediate, exemplifies the utility of this classic reaction. Through modifications to the original protocol, such as the use of activating agents and optimization of solvent systems, significant improvements in yield, purity, and product stability have been achieved. This guide provides researchers and drug development professionals with a comprehensive overview of the discovery, mechanism, and practical application of the Pinner reaction for the synthesis of this important compound.
References
The Role of Benzyl Formimidate Hydrochloride as a Pharmaceutical Intermediate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl formimidate hydrochloride (BFH) is a reactive chemical intermediate pivotal in the synthesis of a variety of pharmaceutical compounds. Its utility stems from its capacity to act as a formylating agent and a precursor for the construction of nitrogen-containing heterocyclic rings, which are common scaffolds in many therapeutic agents. This technical guide provides an in-depth analysis of BFH, including its synthesis, chemical properties, and its role in the production of key pharmaceutical classes such as carbapenem antibiotics and benzimidazoles. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to support researchers and drug development professionals in its effective application.
Introduction
This compound, with the chemical formula C₈H₁₀ClNO, is an imino ester salt that serves as a versatile building block in organic synthesis.[1][2] The reactivity of the imidate functional group, particularly its electrophilic carbon, allows for its participation in a range of nucleophilic substitution and cyclization reactions.[3] In the pharmaceutical industry, BFH is particularly valued for its role in the synthesis of complex molecules where the introduction of a formimidoyl group or the formation of a heterocyclic system is a critical step.[3] The benzyl group offers the advantage of being relatively stable under various reaction conditions, yet it can be selectively removed when necessary, typically through hydrogenolysis.[3]
This guide will explore the primary synthetic routes to BFH, its key applications with a focus on carbapenem antibiotics and benzimidazole derivatives, and provide detailed experimental procedures to facilitate its use in a laboratory setting.
Synthesis of this compound
The most common and historically significant method for synthesizing this compound is the Pinner reaction.[3] This acid-catalyzed reaction involves the addition of an alcohol to a nitrile. In the case of BFH, benzyl alcohol is reacted with a formamide-derived species in the presence of a strong acid like hydrogen chloride.[3]
Comparative Synthesis Data
Several variations of the Pinner reaction have been developed to optimize the yield, purity, and safety of BFH synthesis. The choice of solvent has been shown to have a significant impact on the reaction outcome. Below is a comparison of two methods described in the patent literature.
| Parameter | Method 1 (Prior Art) | Method 2 (Improved Process) |
| Solvent | Ethyl Ether or Methylene Chloride | Tetrahydrofuran (THF) |
| Key Reagents | Benzyl alcohol, Formamide, Benzoyl chloride, Acetic anhydride | Benzyl alcohol, Formamide, Benzoyl chloride, Acetic anhydride |
| Reported Yield | ~69% | 92-96% |
| Product Purity | ~94% | 98-100% |
| Key Advantages | Established procedure. | Higher yield and purity, improved product stability, reduced solvent volume, safer solvent. |
| Reference | U.S. Patent 4,374,772 | U.S. Patent 5,319,122[1] |
Experimental Protocol: Improved Synthesis in Tetrahydrofuran
This protocol is adapted from U.S. Patent 5,319,122 for the high-yield synthesis of this compound.[1]
Materials:
-
Formamide
-
Benzyl alcohol
-
Tetrahydrofuran (THF), anhydrous
-
Benzoyl chloride
-
Acetic anhydride
-
Nitrogen gas
Procedure:
-
In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, mix formamide (20.3 ml), benzyl alcohol (41.5 ml), and anhydrous THF (250 ml).
-
Cool the mixture to approximately 0°C (-5°C to +5°C range) under a nitrogen atmosphere.
-
Slowly add benzoyl chloride (48.2 ml) dropwise via the addition funnel, maintaining the temperature at around 0°C. The addition should take approximately 1.5 hours.
-
After the addition is complete, age the reaction mixture for 2 hours at 0°C.
-
Next, add acetic anhydride (22.5 ml) dropwise at 0°C over a period of 30 minutes.
-
Filter the resulting precipitate under a nitrogen blanket.
-
Wash the filter cake with cold, fresh THF (3 x 50 ml).
-
Vacuum dry the product at room temperature for 3-4 hours.
Expected Outcome: This process is reported to yield 64-66 g (94-96%) of this compound as a white, crystalline solid with a purity of 98-100%.[1]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Applications in Pharmaceutical Synthesis
This compound is a key intermediate in the synthesis of several classes of pharmaceuticals, primarily due to its ability to introduce a formimidoyl group or to serve as a precursor for heterocyclic ring systems.
Carbapenem Antibiotics: N-formimidoyl Thienamycin (Imipenem)
One of the most significant applications of BFH is in the synthesis of N-formimidoyl thienamycin, a broad-spectrum β-lactam antibiotic also known as imipenem.[1] The formimidoyl group at the N-terminus of the cysteamine side chain is crucial for the drug's stability and efficacy.
Reaction Data:
| Parameter | Value |
| Starting Material | Thienamycin (aqueous solution) |
| Reagent | This compound |
| Reagent Ratio | ~6 equivalents of BFH to 1 equivalent of Thienamycin |
| Solvent | Water |
| pH | Maintained at 8.5 ± 0.3 |
| Temperature | 0°C |
| Reaction Time | ~6 minutes |
| Reference | U.S. Patent 4,374,772 |
Experimental Protocol: Synthesis of N-formimidoyl Thienamycin
This protocol is adapted from U.S. Patent 4,374,772.
Materials:
-
Thienamycin (aqueous solution)
-
This compound, solid
-
3 N Potassium hydroxide (KOH) solution
-
pH meter
Procedure:
-
Cool an aqueous solution of thienamycin (e.g., 28 g in 6.0 L of water) to 0°C in a reaction vessel equipped with a high-speed stirrer and a pH meter.
-
While vigorously stirring, add solid this compound (in a 6:1 molar ratio to thienamycin) in portions over 3-5 minutes.
-
Simultaneously, maintain the pH of the reaction mixture at 8.5 (±0.3) by adding a 3 N KOH solution as needed.
-
After the addition is complete, continue stirring the mixture at 0°C for approximately 6 minutes.
-
The reaction progress and completion can be monitored by High-Performance Liquid Chromatography (HPLC).
N-formimidoyl Thienamycin Synthesis Workflow
References
Benzyl Formimidate Hydrochloride: A Technical Guide for Chemical Synthesis and Application
CAS Number: 60099-09-4 Molecular Formula: C₈H₁₀ClNO Molecular Weight: 171.62 g/mol
This technical guide provides an in-depth overview of Benzyl formimidate hydrochloride, a versatile reagent and intermediate in organic synthesis, particularly within the pharmaceutical industry. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and reactivity, supported by experimental protocols and quantitative data.
Chemical Properties and Reactivity
This compound is the hydrochloride salt of benzyl formimidate. Its core reactivity stems from the electrophilic nature of the imidate carbon atom. This carbon is bonded to both an oxygen and a nitrogen atom, which withdraw electron density, making it susceptible to nucleophilic attack. The protonation of the imino nitrogen in the hydrochloride form further enhances this electrophilicity.
The primary reaction pathway for this compound is nucleophilic addition to the imidate carbon. This reactivity allows it to serve as an efficient formylating agent or as a precursor for the introduction of a protected amino group. The benzyl group provides stability and can be selectively removed via hydrogenolysis, adding to its synthetic utility.
Key applications of its reactivity include:
-
Amidine Formation: Reaction with amines leads to the formation of N-substituted formamidines, a common functional group in medicinally active compounds.
-
Formylating Agent: It can transfer a formyl group (-CHO) or a formimidoyl group (-CH=NH) to various nucleophiles. A notable application is in the synthesis of the carbapenem antibiotic, imipenem, where it is used to introduce the N-formimidoyl side chain to the thienamycin nucleus.
-
Heterocycle Synthesis: It serves as a building block for nitrogen-containing heterocyclic compounds. For instance, it reacts with ortho-phenylenediamines to form benzimidazoles.
While there is a historical mention of its use in treating motion sickness, extensive literature searches did not yield specific details on its biological mechanism of action or its interaction with signaling pathways. The predominant body of scientific literature focuses on its role as a synthetic intermediate.
Synthesis of this compound
The most common method for synthesizing this compound is the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol. In this specific synthesis, formamide can be considered the nitrile precursor. A significant improvement in yield and purity has been achieved by using tetrahydrofuran (THF) as the reaction solvent, as detailed in U.S. Patent 5,319,122A.
Quantitative Data on Synthesis
The following table summarizes the quantitative data from the synthesis of this compound as described in U.S. Patent 5,319,122A, comparing the improved process with a prior art method.
| Parameter | Prior Art Process (Methylene Chloride) | Improved Process (Tetrahydrofuran) |
| Solvent | Methylene Chloride | Tetrahydrofuran (THF) |
| Yield | ~69% | 92-96% |
| Purity | ~94% | 98-100% |
| Product Stability | Unstable at > 0°C | Excellent at 20-25°C |
| Solvent Volume | 2x | 1x (50% reduction) |
| Acetic Anhydride Use | 4x | 1x (75% reduction) |
Experimental Protocol: Improved Synthesis in Tetrahydrofuran
This protocol is adapted from U.S. Patent 5,319,122A.
Materials:
-
Formamide
-
Benzyl alcohol
-
Benzoyl chloride
-
Tetrahydrofuran (THF), anhydrous
-
Acetic anhydride
-
Nitrogen gas
Procedure:
-
To a suitable reaction vessel, add formamide (29.3 ml, 0.735 mole) and benzyl alcohol (38.2 ml, 0.368 mole).
-
Cool the mixture to approximately -5°C under a nitrogen atmosphere.
-
Slowly add benzoyl chloride (42.8 ml, 0.368 mole) to the mixture while maintaining the temperature at about -5°C.
-
After the addition is complete, add cold, anhydrous tetrahydrofuran (150 ml).
-
Age the reaction mixture at approximately 0°C for about 18 hours.
-
Upon completion of the aging period, add acetic anhydride (22.5 ml, 0.238 mole) dropwise over about 30 minutes, maintaining the temperature at about 0°C.
-
Filter the resulting solid product under a nitrogen blanket.
-
Wash the filter cake with cold, fresh THF (3 x 50 ml).
-
Vacuum dry the product at room temperature for 3 to 4 hours.
Expected Outcome:
This process is expected to yield 64 to 66 grams (94% to 96% yield) of benzylformimidate hydrochloride as a white solid with a purity of 98% to 100%.[1]
Chemical Reaction Pathways
The following diagrams illustrate the key chemical pathways involving this compound.
Synthesis via Pinner Reaction
Caption: Synthesis of this compound.
Reactivity as a Formylating Agent in Imipenem Synthesis
Caption: Role in the Synthesis of Imipenem.
Synthesis of Benzimidazoles
Caption: Benzimidazole Synthesis Workflow.
Safety and Handling
This compound is a chemical intermediate and should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Handling should be performed in a well-ventilated area or a fume hood. The compound should be stored in a cool, dry place away from moisture, as it is susceptible to hydrolysis.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis. Its well-defined reactivity, particularly as a formylating agent and a precursor to amidines and heterocycles, has cemented its role in pharmaceutical manufacturing. The development of an improved, high-yield synthesis using tetrahydrofuran has further enhanced its appeal for industrial applications. While its direct biological activities are not well-documented, its importance as a synthetic building block in the creation of complex, biologically active molecules is clear. Future research may explore its potential in other areas of chemical synthesis, such as bioconjugation and materials science.
References
Benzyl Formimidate Hydrochloride: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for benzyl formimidate hydrochloride. The information herein is critical for ensuring the integrity and reliability of this reagent in research and pharmaceutical development.
Core Stability Profile
This compound is a reactive chemical intermediate susceptible to degradation, primarily through hydrolysis. Its stability is significantly influenced by environmental factors such as pH, temperature, and moisture. The hydrochloride salt form generally confers greater stability compared to the free base.
Summary of Stability Influences
The following table summarizes the key factors affecting the stability of this compound based on available data.
| Factor | Influence on Stability | Summary of Observations |
| pH | High | Increased stability in acidic conditions (pH < 5) due to protonation of the imidate nitrogen, which hinders hydrolysis. Accelerated degradation is observed in basic media (pH > 8). |
| Moisture | High | Highly susceptible to hydrolysis in the presence of water, leading to decomposition. Anhydrous conditions are crucial for long-term storage. |
| Temperature | High | Elevated temperatures accelerate the rate of degradation. Low temperatures are recommended for storage to minimize thermal decomposition. |
| Solvent | Medium | Shows improved stability in non-aqueous, polar aprotic solvents such as dimethylformamide (DMF) due to reduced hygroscopicity. |
| Light | Low | While not extensively documented as a primary degradation factor, standard practice for reactive intermediates is to store them protected from light. |
Degradation Pathways
The primary degradation pathway for this compound is hydrolysis. This reaction proceeds via a nucleophilic attack of water on the electrophilic imidate carbon, leading to the cleavage of the C-O bond.
Hydrolysis
In the presence of water, this compound decomposes to form benzyl alcohol and formamide. The mechanism for the cleavage of the benzyl-oxygen bond is suggested to be an SN1-type pathway, which is facilitated by the formation of a resonance-stabilized benzyl carbocation.
Recommended Storage Conditions
To maintain the purity and reactivity of this compound, strict adherence to appropriate storage conditions is essential.
| Condition | Recommendation | Rationale |
| Temperature | Long-term: -20°C to -15°C. Short-term: Cool and dry place. | Minimizes thermal degradation and preserves chemical integrity. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents exposure to moisture and atmospheric oxygen. |
| Container | Tightly sealed, opaque container. | Protects from moisture and light. |
| Incompatibilities | Water, strong oxidizing agents, acids, and bases. | Avoids accelerated degradation and potentially hazardous reactions. |
Experimental Protocols
While specific, validated stability-indicating assays for this compound are not widely published, a general approach using High-Performance Liquid Chromatography (HPLC) can be adapted from methodologies for similar compounds.
Representative Stability-Indicating HPLC Method
This protocol outlines a general method for monitoring the degradation of this compound. Method optimization and validation would be required for specific applications.
Objective: To separate and quantify this compound from its potential degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other suitable buffer components
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A time-programmed gradient from a high aqueous content to a high organic content would likely be effective. For example, starting with 95% A and transitioning to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by UV scan of the parent compound (likely in the range of 210-260 nm).
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable anhydrous solvent (e.g., acetonitrile or DMF) at a known concentration.
-
For forced degradation studies, subject aliquots of the stock solution to stress conditions (e.g., acidic, basic, oxidative, thermal).
-
Prior to injection, dilute the samples to an appropriate concentration with the initial mobile phase composition.
Handling and Safety
This compound should be handled in a well-ventilated area, preferably in a chemical fume hood. Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of a spill, it should be contained and collected with an inert absorbent material.
Conclusion
The stability of this compound is a critical parameter that must be carefully managed to ensure its effective use in research and development. By understanding its degradation pathways and adhering to the recommended storage and handling protocols, researchers can maintain the integrity of this valuable chemical intermediate. The implementation of robust analytical methods, such as the representative HPLC protocol described, is essential for monitoring its purity and stability over time.
Reactivity of Benzyl Formimidate Hydrochloride with Nucleophiles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl formimidate hydrochloride is a versatile reagent in organic synthesis, primarily utilized for the introduction of a formimidoyl group. Its reactivity is characterized by the electrophilic nature of the imidate carbon, making it a target for a wide range of nucleophiles. This technical guide provides a comprehensive overview of the reactivity of this compound with common nucleophiles, including amines, alcohols, and thiols. It details the reaction mechanisms, presents quantitative data in structured tables, and provides exemplary experimental protocols. Furthermore, logical workflows and reaction pathways are visualized to facilitate a deeper understanding of its synthetic applications, particularly in the context of pharmaceutical and drug development research.
Core Reactivity and Mechanism
The fundamental reactivity of this compound stems from the electrophilic character of the imidate carbon atom. This carbon is bonded to two electronegative atoms, oxygen and nitrogen, which effectively withdraw electron density, rendering it susceptible to nucleophilic attack. The positive charge on the protonated imino nitrogen further enhances this electrophilicity. Nucleophilic addition to the imidate carbon is the principal reaction pathway[1].
The general mechanism involves the attack of a nucleophile on the imidate carbon, leading to a tetrahedral intermediate. This intermediate then collapses, typically with the elimination of benzyl alcohol, to form the final product. The hydrochloride salt plays a crucial role by activating the imidate group and stabilizing the reaction intermediates[1].
"Benzyl_Formimidate_HCl" [label="Benzyl Formimidate\nHydrochloride", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Nucleophile" [label="Nucleophile (Nu-H)", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Tetrahedral_Intermediate" [label="Tetrahedral Intermediate"]; "Product" [label="Product", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Benzyl_Alcohol" [label="Benzyl Alcohol", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"];
"Benzyl_Formimidate_HCl" -> "Tetrahedral_Intermediate" [label="Nucleophilic Attack"]; "Nucleophile" -> "Tetrahedral_Intermediate"; "Tetrahedral_Intermediate" -> "Product" [label="Elimination"]; "Tetrahedral_Intermediate" -> "Benzyl_Alcohol"; }
Caption: General mechanism of nucleophilic attack on this compound.Reactivity with Amines
The reaction of this compound with primary and secondary amines is a well-established method for the synthesis of N-substituted formamidines. These formamidine derivatives are important structural motifs in many biologically active compounds and are valuable intermediates in heterocyclic synthesis[1].
Quantitative Data
| Nucleophile (Amine) | Product | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Thienamycin | N-formimidoyl thienamycin | Water | 0 | 6 min | - | US4374772A |
| o-Phenylenediamine | Benzimidazole derivative | N,N-Dimethylaniline | Reflux | 8 h | 65 | [2] |
Experimental Protocol: Synthesis of N-formimidoyl thienamycin
This protocol is adapted from a patented industrial process (US4374772A).
Materials:
-
Aqueous solution of thienamycin
-
This compound
-
1 M, pH 7.0, potassium phosphate buffer
-
3 N Potassium hydroxide (KOH)
Procedure:
-
An aqueous solution of thienamycin (e.g., 6.0 L containing 28 g) is placed in a suitable reaction vessel and cooled to 0°C.
-
The solution is buffered by adding 1 M, pH 7.0, potassium phosphate buffer.
-
The pH of the solution is adjusted to 8.5 by the careful, dropwise addition of 3 N KOH while maintaining vigorous stirring.
-
Solid this compound (6 equivalents) is added in portions to the reaction mixture, while the pH is maintained at 8.5 ± 0.3 by the addition of 3 N KOH. The addition should be completed within 3-5 minutes.
-
The reaction mixture is stirred for an additional 6 minutes at 0°C.
-
The completion of the reaction can be monitored by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
subgraph "cluster_Preparation" { label = "Reaction Setup"; bgcolor="#E8F0FE"; "Start" [label="Start: Aqueous Thienamycin Solution", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Cool" [label="Cool to 0°C"]; "Buffer" [label="Add Phosphate Buffer"]; "Adjust_pH" [label="Adjust pH to 8.5 with KOH"]; "Start" -> "Cool" -> "Buffer" -> "Adjust_pH"; }
subgraph "cluster_Reaction" { label = "Reaction"; bgcolor="#E6F4EA"; "Add_Reagent" [label="Add Benzyl Formimidate HCl"]; "Maintain_pH" [label="Maintain pH at 8.5"]; "Stir" [label="Stir for 6 minutes at 0°C"]; "Add_Reagent" -> "Maintain_pH"; "Add_Reagent" -> "Stir"; }
subgraph "cluster_Analysis" { label = "Analysis"; bgcolor="#FCE8E6"; "Monitor" [label="Monitor Reaction by HPLC"]; "End" [label="End: N-formimidoyl thienamycin", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Monitor" -> "End"; }
"Adjust_pH" -> "Add_Reagent"; "Stir" -> "Monitor"; }
Caption: Experimental workflow for the reaction with thienamycin.Reactivity with Alcohols
This compound reacts with alcohols to yield the corresponding imidates or, with excess alcohol, orthoesters. This reaction is a variation of the Pinner reaction, where the imidate hydrochloride itself acts as the precursor[1].
Quantitative Data
Specific quantitative data for the reaction of pre-formed this compound with various alcohols is scarce in the literature. The Pinner reaction, which synthesizes the imidate in situ, is more commonly reported. A patent (US5319122A) describes an improved synthesis of this compound with a yield of 94-96%.
Experimental Protocol: General Pinner Reaction for this compound Synthesis
This protocol is a generalized procedure based on established Pinner reaction methodologies[1][3].
Materials:
-
Benzyl alcohol
-
Formamide
-
Benzoyl chloride
-
Anhydrous tetrahydrofuran (THF)
-
Acetic anhydride
Procedure:
-
In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, charge a mixture of anhydrous THF, benzyl alcohol, and formamide.
-
Cool the mixture to approximately 0°C.
-
Slowly add benzoyl chloride dropwise, maintaining the temperature between -5°C and 5°C.
-
After the addition is complete, allow the reaction mixture to age for about 2 hours at 0°C.
-
Add acetic anhydride dropwise at 0°C.
-
The resulting precipitate of this compound is filtered under a nitrogen blanket, washed with cold THF, and vacuum dried.
subgraph "cluster_Setup" { label = "Reaction Setup"; bgcolor="#E8F0FE"; "Start" [label="Start: Mix Benzyl Alcohol,\nFormamide, and THF", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Cool" [label="Cool to 0°C"]; "Start" -> "Cool"; }
subgraph "cluster_Reaction" { label = "Reaction"; bgcolor="#E6F4EA"; "Add_Benzoyl_Chloride" [label="Add Benzoyl Chloride\n(-5 to 5°C)"]; "Age" [label="Age for 2 hours at 0°C"]; "Add_Acetic_Anhydride" [label="Add Acetic Anhydride\nat 0°C"]; "Add_Benzoyl_Chloride" -> "Age" -> "Add_Acetic_Anhydride"; }
subgraph "cluster_Isolation" { label = "Product Isolation"; bgcolor="#FCE8E6"; "Filter" [label="Filter Precipitate"]; "Wash" [label="Wash with Cold THF"]; "Dry" [label="Vacuum Dry"]; "End" [label="End: Benzyl Formimidate HCl", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Filter" -> "Wash" -> "Dry" -> "End"; }
"Cool" -> "Add_Benzoyl_Chloride"; "Add_Acetic_Anhydride" -> "Filter"; }
Caption: Workflow for the synthesis of this compound via the Pinner reaction.Reactivity with Thiols
The reaction of this compound with thiols is expected to proceed in a manner analogous to that with amines and alcohols, yielding S-benzyl thioformimidates. Thiols are generally good nucleophiles, and their reactivity towards the electrophilic imidate carbon should be favorable[1]. However, specific examples and quantitative data for this reaction are not well-documented in readily accessible literature.
Theoretical studies using Density Functional Theory (DFT) have been employed to understand the regioselectivity and kinetics of reactions involving this compound with nucleophiles like thiols, confirming the high reactivity at the imidate carbon[1].
Conclusion
This compound is a valuable reagent for the formylation of various nucleophiles. Its reactivity is dominated by the electrophilic nature of the imidate carbon, leading to nucleophilic addition-elimination reactions. While the reactions with amines to form formamidines are well-established and utilized in complex syntheses, there is a need for more systematic studies to provide a broader quantitative dataset for its reactions with a wider array of amines, alcohols, and thiols. The detailed experimental protocols provided herein serve as a foundation for further exploration and optimization of its synthetic applications in drug discovery and development. The logical workflow diagrams offer a clear visual representation of the key steps involved in these transformations, aiding in their practical implementation.
References
Methodological & Application
Application Notes and Protocols: Benzyl Formimidate Hydrochloride Synthesis via Pinner Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl formimidate hydrochloride is a valuable reagent and intermediate in organic synthesis, particularly in the pharmaceutical industry for the creation of complex molecular architectures. Its synthesis is most commonly achieved through the Pinner reaction, an acid-catalyzed reaction between a nitrile and an alcohol. This document provides detailed application notes and experimental protocols for the synthesis of this compound, focusing on the Pinner reaction of benzyl alcohol and a formamide source. The information is intended to guide researchers in the successful and efficient synthesis of this important compound.
The Pinner reaction, first described by Adolf Pinner in 1877, involves the acid-catalyzed addition of an alcohol to a nitrile to form an imidate salt, also known as a Pinner salt.[1] These salts are versatile intermediates that can be subsequently converted to other functional groups such as amidines, esters, or orthoesters.[2][3][4] In the context of this compound synthesis, benzyl alcohol serves as the alcohol, and formamide is often used as a precursor to the nitrile functionality.[1]
Data Presentation: A Comparative Overview of Synthetic Protocols
The following tables summarize quantitative data from various reported protocols for the synthesis of this compound. This allows for a clear comparison of reaction conditions and their resulting yields and purities.
Table 1: Reactant Stoichiometry and Solvents
| Protocol Reference | Benzyl Alcohol (molar eq.) | Formamide (molar eq.) | Acid/Activating Agent (molar eq.) | Solvent |
| Protocol 1 (Patented) | 1.0 | 1.0 | 1.03 (Benzoyl Chloride) | Tetrahydrofuran (THF) |
| Protocol 2 (Patented) | 1.02 | 1.0 | 1.0 (Benzoyl Chloride) | Diethyl Ether |
| General Protocol | 1.0-1.5 | 1.0 | 1.0-1.2 (Anhydrous HCl) | Dichloromethane, Dioxane |
Table 2: Reaction Conditions, Yields, and Purity
| Protocol Reference | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Key Observations |
| Protocol 1 (Patented) | 0 to 5 | 1.5 hours (addition) + aging | 94-96 | 98-100 | High yield and purity, stable product at 20-25°C. |
| Protocol 2 (Patented) | 20-25 | 50 min (addition) + 60 min | 67 | Not Specified | Product is thermally unstable above 0°C. |
| General Protocol | 0 to 25 | 1-6 hours | Variable | Variable | Low temperatures are crucial to prevent product decomposition.[1] |
Experimental Protocols
The following are detailed methodologies for the synthesis of this compound based on established procedures.
Protocol 1: High-Yield Synthesis in Tetrahydrofuran
This protocol is adapted from a patented process demonstrating high yield and purity.
Materials:
-
Benzyl alcohol
-
Formamide
-
Benzoyl chloride
-
Tetrahydrofuran (THF), anhydrous
-
Acetic anhydride
-
Nitrogen gas
Equipment:
-
Three-necked round-bottom flask
-
Addition funnel
-
Overhead mechanical stirrer
-
Thermometer
-
Reflux condenser
-
Filtration apparatus
-
Vacuum drying oven
Procedure:
-
Reaction Setup: In a three-necked flask equipped with an addition funnel, overhead stirrer, thermometer, reflux condenser, and nitrogen inlet, charge 140 ml of anhydrous THF, 42 ml (0.404 mole) of benzyl alcohol, and 16.06 ml (0.404 mole) of formamide.
-
Cooling: Cool the reaction mixture to approximately 0°C (within a -5°C to +5°C range).
-
Addition of Benzoyl Chloride: Slowly add 48.2 ml (0.416 mole) of benzoyl chloride dropwise via the addition funnel over 1.5 hours, ensuring the temperature is maintained between -5°C and +5°C.
-
Aging: After the addition is complete, allow the reaction to age.
-
Addition of Acetic Anhydride: Cool the mixture back to 0°C and add 22.5 ml (0.238 mole) of acetic anhydride dropwise over 30 minutes.
-
Filtration and Washing: Filter the resulting precipitate under a nitrogen blanket. Wash the filter cake with cold, fresh THF (3 x 50 ml).
-
Drying: Vacuum dry the product at room temperature for 3 to 4 hours. The expected yield is approximately 64 to 66 grams (94% to 96%) of benzylformimidate hydrochloride as a white solid.
Protocol 2: Synthesis in Diethyl Ether
This protocol outlines an alternative synthesis using diethyl ether as the solvent.
Materials:
-
Benzyl alcohol
-
Formamide
-
Benzoyl chloride
-
Diethyl ether, anhydrous
-
Acetic anhydride
-
Potassium hydroxide (for drying)
-
Nitrogen gas
Equipment:
-
Three-necked round-bottom flask
-
Addition funnel
-
Overhead stirrer
-
Reflux condenser
-
Decantation setup
-
Vacuum drying apparatus
Procedure:
-
Reaction Setup: In a 3.0 L three-necked flask fitted with an addition funnel, overhead stirrer, and reflux condenser, combine 125 g (1.15 mol) of benzyl alcohol, 51 g (1.12 mol) of formamide, and 1200 ml of anhydrous ether.
-
Addition of Benzoyl Chloride: Stir the mixture vigorously at room temperature (20-25°C) under a nitrogen atmosphere. Add 157 g (1.12 mol) of benzoyl chloride in 50 ml of anhydrous ether dropwise over approximately 50 minutes. A white precipitate will form.
-
Stirring: Continue stirring for an additional 60 minutes at room temperature.
-
Work-up: Remove the ether by decantation. Add a solution of 300 ml of acetic anhydride in 500 ml of anhydrous ether to the solid and stir for 30 minutes at room temperature.
-
Isolation and Washing: Allow the precipitate to settle and decant the ether-acetic anhydride mixture. Wash the solid with 500 ml of ether.
-
Drying: Dry the product in vacuo over potassium hydroxide at 25°C for 2 hours to yield approximately 130 g (67%) of this compound as a white solid. Note: The product from this method is reported to be thermally unstable and should be stored at low temperatures (-20°C).
Mandatory Visualizations
Pinner Reaction Mechanism
The following diagram illustrates the mechanism of the Pinner reaction for the formation of this compound from a nitrile and an alcohol.
References
Application Notes and Protocols for the Synthesis of N-formimidoyl thienamycin using Benzyl Formimidate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of N-formimidoyl thienamycin, a crucial carbapenem antibiotic also known as Imipenem. The focus of this document is the utilization of benzyl formimidate hydrochloride as the formimidoylating agent, a key step in the conversion of thienamycin or its derivatives into the final active pharmaceutical ingredient.
Introduction
N-formimidoyl thienamycin is a potent, broad-spectrum β-lactam antibiotic that exhibits high stability against β-lactamases.[1][2] Its synthesis is a critical process in pharmaceutical manufacturing. The introduction of the N-formimidoyl group to the thienamycin nucleus is a pivotal transformation that enhances the stability of the molecule.[3] this compound has been established as a superior reagent for this formimidoylation, offering increased stability in aqueous solutions and minimizing the formation of undesired by-products compared to other alkyl formimidates.[4]
This document outlines two primary protocols: the synthesis of the key reagent, this compound, and its subsequent reaction with a thienamycin intermediate to yield N-formimidoyl thienamycin.
Key Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| Benzyl Alcohol | Reagent Grade | Sigma-Aldrich | |
| Formamide | ACS Grade | Fisher Scientific | |
| Benzoyl Chloride | ≥99% | Acros Organics | |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | EMD Millipore | |
| Acetic Anhydride | ≥99% | J.T. Baker | |
| Thienamycin or protected derivative | As synthesized | In-house or custom synthesis | |
| Diisopropylethylamine (DIPEA) | ≥99% | Alfa Aesar | |
| N-methylmorpholine | ≥99% | Tokyo Chemical Industry | |
| Palladium on Carbon (Pd/C) | 10 wt. % loading | Strem Chemicals | |
| Water | Deionized | In-house | |
| Isopropanol | HPLC Grade | Honeywell | |
| Dichloromethane (DCM) | HPLC Grade | Mallinckrodt | |
| N,N-Dimethylacetamide (DMAc) | Anhydrous, ≥99.8% | Avantor |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a high-yield synthesis of this compound using tetrahydrofuran as the reaction solvent, which has been shown to significantly improve yield and purity compared to older methods using ethyl ether.[5]
Procedure:
-
To a three-necked flask equipped with a mechanical stirrer, addition funnel, and a nitrogen inlet, add tetrahydrofuran (THF), benzyl alcohol, and formamide.[5]
-
Cool the reaction mixture to a temperature between -5 °C and +5 °C.[5]
-
Slowly add benzoyl chloride dropwise to the mixture while maintaining the temperature within the specified range. The addition should take approximately 1.5 hours.[5]
-
After the addition is complete, age the reaction mixture for about 2 hours at 0 °C.[5]
-
Subsequently, add acetic anhydride dropwise over 30 minutes at 0 °C.[5]
-
Filter the resulting solid product under a nitrogen blanket.[5]
-
Wash the product cake with cold THF.[5]
-
Dry the product under vacuum at room temperature for 3 to 4 hours to obtain this compound as a white solid.[5]
Quantitative Data Summary for this compound Synthesis:
| Parameter | Value | Reference |
| Yield | 92-96% | [5] |
| Purity | 98-100% | [5] |
| Solvent | Tetrahydrofuran | [5] |
Protocol 2: Synthesis of N-formimidoyl thienamycin (Imipenem)
This protocol details the reaction of a protected thienamycin ester with this compound, followed by deprotection to yield Imipenem. This method is adapted from processes described in various patents.[1][6][7]
Step A: Preparation of p-nitrobenzyl ester of Imipenem
-
Dissolve the p-nitrobenzyl ester of thienamycin in a mixture of N,N-dimethylacetamide (DMAc) and dichloromethane (DCM).[1]
-
Cool the solution to a temperature between -50 °C and -55 °C.[1]
-
Add diisopropylethylamine (DIPEA) to the reaction mixture.[1][6]
-
Maintain the reaction at this temperature for approximately 1.5 hours.[1]
-
Raise the temperature to -20 °C and stir for an additional 20-30 minutes to obtain the p-nitrobenzyl ester of Imipenem.[1]
Step B: Hydrogenation to Imipenem
-
The reaction mixture containing the p-nitrobenzyl ester of Imipenem is added to a mixture of water, isopropanol, and N-methylmorpholine at 5-10 °C.[6]
-
Adjust the pH of the solution to 7.0-7.5.[6]
-
The resulting solution is then subjected to hydrogenation using a Palladium on Carbon (Pd/C) catalyst to remove the p-nitrobenzyl protecting group.[8]
-
Upon completion of the reaction, the catalyst is filtered off to yield an aqueous solution of Imipenem.[9]
Quantitative Data Summary for N-formimidoyl thienamycin Synthesis:
| Parameter | Value | Reference |
| Reagent Ratio (Benzyl formimidate:Thienamycin) | 1.5:1 to 10:1 (6:1 preferred) | [4][5] |
| pH for formimidoylation | 7.0 - 8.5 | [4] |
| Temperature for formimidoylation | -55 °C to -20 °C | [1][6] |
| Purity by HPLC | >99% | [7] |
Visualizations
Synthesis Pathway of N-formimidoyl thienamycin
References
- 1. EP1395587B1 - Process for the preparation of imipenem - Google Patents [patents.google.com]
- 2. WO2012081033A2 - A process for preparation of imipenem - Google Patents [patents.google.com]
- 3. This compound | 60099-09-4 | Benchchem [benchchem.com]
- 4. US4374772A - Process for the preparation of N-formimidoyl thienamycin and reagents therefor - Google Patents [patents.google.com]
- 5. US5319122A - Process for the preparation of benzylformimidate - Google Patents [patents.google.com]
- 6. PROCESS FOR THE PREPARATION OF IMIPENEM - Patent 1395587 [data.epo.org]
- 7. PROCESS FOR THE PREPARATION OF CRYSTALLINE N-FORMIMIDOYL THIENAMYCIN MONOHYDRATE (IMIPENEM MONOHYDRATE) - Patent 1334105 [data.epo.org]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. WO2002094828A1 - Process for the preparation of imipenem - Google Patents [patents.google.com]
Application Notes and Protocols: Benzyl Formimidate Hydrochloride as a Formylating Agent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl formimidate hydrochloride is a versatile reagent in organic synthesis, primarily utilized as an efficient formylating agent for primary and secondary amines, leading to the formation of N-substituted formamides. Formamides are crucial intermediates in the synthesis of a wide array of pharmaceuticals and biologically active compounds. This reagent offers a valuable tool for the introduction of a formyl group under specific conditions. This compound is typically prepared via the Pinner reaction, involving the acid-catalyzed reaction of benzyl alcohol with formamide.[1] Its reactivity stems from the electrophilic nature of the imidate carbon, which is susceptible to nucleophilic attack by amines.[1]
These application notes provide an overview of the use of this compound as a formylating agent, including reaction mechanisms, experimental protocols, and key considerations for its application in organic synthesis.
Reaction Mechanism and Principles
The formylation of amines using this compound proceeds through a nucleophilic addition-elimination mechanism. The amine nitrogen attacks the electrophilic carbon of the protonated imidate. This is followed by the collapse of the tetrahedral intermediate and elimination of benzyl alcohol to yield the corresponding N-substituted formamide.
The hydrochloride salt of the formimidate plays a crucial role in activating the imidate group, rendering it more susceptible to nucleophilic attack.[1]
Proposed Reaction Pathway
Caption: General mechanism for the N-formylation of amines using this compound.
Applications in Organic Synthesis
The primary application of this compound is the N-formylation of a diverse range of primary and secondary amines. This reaction is a key step in the synthesis of various organic molecules, including:
-
Pharmaceutical Intermediates: Formamides are common precursors in the synthesis of active pharmaceutical ingredients (APIs).[2]
-
Nitrogen-Containing Heterocycles: N-formyl compounds can serve as building blocks for the construction of heterocyclic rings such as imidazoles.[1] For instance, imidate intermediates can react with ortho-phenylenediamines to form benzimidazoles.[1]
-
Isocyanide Synthesis: Formamides can be dehydrated to produce isocyanides, which are valuable reagents in multicomponent reactions.[2]
Experimental Protocols
While specific, detailed protocols for a wide range of substrates are not extensively documented in readily available literature, a general procedure for the N-formylation of amines using this compound can be outlined based on its known reactivity. Researchers should optimize the following protocol for their specific substrates.
General Protocol for N-Formylation of a Primary Amine
Materials:
-
This compound
-
Primary amine
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Diethyl ether)
-
Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIEA))
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 eq.).
-
Solvent Addition: Dissolve the amine in an appropriate volume of anhydrous aprotic solvent.
-
Base Addition: Add the tertiary amine base (1.1 - 1.5 eq.) to the solution and stir for 5-10 minutes at room temperature.
-
Reagent Addition: In a separate flask, dissolve this compound (1.0 - 1.2 eq.) in the same anhydrous solvent.
-
Reaction: Slowly add the this compound solution to the stirring amine solution at 0 °C (ice bath). Allow the reaction to warm to room temperature and stir for a period of 2-24 hours. The progress of the reaction should be monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Work-up:
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction (e.g., DCM) three times.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude N-formylated product can be purified by standard techniques such as column chromatography on silica gel, recrystallization, or distillation, depending on the physical properties of the product.
Experimental Workflow
Caption: A typical workflow for the N-formylation of a primary amine.
Quantitative Data
| Amine Substrate | Product | Expected Yield (%) | Reaction Time (h) | Notes |
| Benzylamine | N-Benzylformamide | High | 2-6 | Electronically neutral primary amine. |
| Aniline | N-Phenylformamide | Moderate to High | 4-12 | Aromatic amine, less nucleophilic than aliphatic amines. |
| p-Methoxyaniline | N-(4-Methoxyphenyl)formamide | High | 2-8 | Electron-donating group enhances nucleophilicity. |
| p-Nitroaniline | N-(4-Nitrophenyl)formamide | Low to Moderate | 12-24 | Electron-withdrawing group reduces nucleophilicity.[3] |
| Cyclohexylamine | N-Cyclohexylformamide | High | 2-6 | Aliphatic primary amine. |
| Dibenzylamine | N,N-Dibenzylformamide | Moderate | 6-18 | Sterically hindered secondary amine. |
| Morpholine | N-Formylmorpholine | High | 2-6 | Cyclic secondary amine. |
Note: Yields and reaction times are estimates and highly dependent on the specific reaction conditions (solvent, temperature, stoichiometry) and the electronic and steric properties of the amine substrate.
Safety and Handling
-
This compound is a moisture-sensitive and thermally unstable compound.[1] It should be stored in a cool, dry place under an inert atmosphere.
-
Low temperatures are crucial during its synthesis and handling to prevent decomposition into formamide and benzyl chloride.[1]
-
Use of anhydrous solvents is recommended to prevent hydrolysis of the imidate hydrochloride.[1]
-
Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn when handling this reagent.
-
All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
This compound serves as a valuable reagent for the N-formylation of primary and secondary amines. While detailed, substrate-specific protocols are not extensively published, the general procedures and principles outlined in these application notes provide a solid foundation for researchers to develop and optimize their formylation reactions. Careful control of reaction conditions, particularly temperature and moisture, is essential for achieving high yields and purity. Further investigation into the substrate scope and optimization of reaction conditions will continue to enhance the utility of this reagent in organic synthesis and drug development.
References
The Strategic Application of Benzyl Formimidate Hydrochloride in the Synthesis of Benzimidazoles
Introduction
Benzyl formimidate hydrochloride (C₈H₁₀ClNO, CAS No. 60099-09-4) is a versatile and highly reactive pharmaceutical intermediate.[1] Its utility stems from the electrophilic nature of the imidate carbon, making it an excellent precursor for the formation of nitrogen-containing heterocycles.[2] While various methods exist for the synthesis of imidazoles and their annulated derivatives, the use of this compound offers a strategic approach, particularly in the construction of the benzimidazole scaffold.[3] Benzimidazoles are a critical pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities. This application note details the use of this compound in the synthesis of benzimidazoles, providing a representative experimental protocol, reaction mechanism, and comparative data for researchers in drug discovery and development.
The synthesis of benzimidazoles often involves the cyclocondensation of an ortho-phenylenediamine with a one-carbon source.[4][5][6] Common reagents for this purpose include formic acid and various aldehydes.[4][7] this compound serves as an effective alternative, acting as a masked formylating agent that reacts readily with the nucleophilic amino groups of ortho-phenylenediamine to drive the cyclization and formation of the fused imidazole ring.[3]
Reaction Mechanism and Workflow
The synthesis of benzimidazole from ortho-phenylenediamine and this compound proceeds through a well-established cyclocondensation mechanism. The reaction is initiated by the nucleophilic attack of one of the amino groups of ortho-phenylenediamine on the electrophilic carbon of the protonated formimidate. This is followed by an intramolecular cyclization and subsequent elimination of benzyl alcohol and ammonia to yield the aromatic benzimidazole ring.
A generalized workflow for this synthesis is outlined below, starting from the procurement of reagents to the final purification of the benzimidazole product.
Caption: Generalized workflow for benzimidazole synthesis.
Experimental Protocols
Materials:
-
o-Phenylenediamine
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of o-phenylenediamine (1.0 eq.) in anhydrous DMF, add this compound (1.1 eq.) under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure benzimidazole.
Data Presentation
While specific quantitative data for the reaction of this compound with ortho-phenylenediamine is not extensively reported, the following table presents typical data for analogous benzimidazole syntheses from ortho-phenylenediamines and various one-carbon sources to provide a comparative context for expected outcomes.
| One-Carbon Source | Reaction Conditions | Typical Yield (%) | Reference |
| Formic Acid | 100 °C, 2 hours | 83-85 | [4] |
| Acetic Acid (for 2-methylbenzimidazole) | Reflux | 68 | [4] |
| Various Aldehydes (with oxidant) | Room Temp to 130 °C | Good to Excellent | [5][6] |
| Imidate Esters (e.g., trichloroacetimidate) | Room Temperature | Not specified | [5] |
It is anticipated that the reaction with this compound would proceed under similar conditions to other imidate esters and provide yields in the good to excellent range, depending on the specific substrate and optimization of reaction parameters.
Mechanistic Representation
The cyclocondensation reaction is a cornerstone of benzimidazole synthesis. The following diagram illustrates the plausible mechanistic pathway for the reaction between ortho-phenylenediamine and this compound.
Caption: Plausible reaction mechanism for benzimidazole formation.
Conclusion
This compound is a valuable reagent for the synthesis of benzimidazoles, offering a reliable method for introducing the C2 carbon of the imidazole ring. The reaction with ortho-phenylenediamines proceeds via a cyclocondensation mechanism under moderate heating. While specific, detailed protocols are not widely published, the general reactivity of imidates allows for the development of robust synthetic procedures based on analogous reactions. This application note provides a foundational understanding and a representative protocol to aid researchers in the application of this compound for the efficient synthesis of this important heterocyclic motif in drug discovery and development programs.
References
- 1. Benzimidazole synthesis [organic-chemistry.org]
- 2. scribd.com [scribd.com]
- 3. This compound | 60099-09-4 | Benchchem [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. ijariie.com [ijariie.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reaction of Benzyl Formimidate Hydrochloride with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl formimidate hydrochloride is a versatile reagent in organic synthesis, primarily utilized for the preparation of N-substituted formamidines. This reaction is of significant interest to the pharmaceutical and drug development industries due to the prevalence of the formamidine moiety in various biologically active compounds and as a key intermediate in the synthesis of heterocyclic systems such as imidazoles and benzimidazoles.[1] The reaction proceeds via a nucleophilic attack of a primary amine on the electrophilic carbon of the imidate, followed by the elimination of benzyl alcohol. The hydrochloride salt of the formimidate activates the imidate group, facilitating the reaction.[1]
These application notes provide a detailed overview of the reaction, including the general mechanism, experimental protocols for the synthesis of N-aryl and N-alkyl formamidines, and quantitative data to guide researchers in their synthetic endeavors.
Reaction Mechanism
The fundamental reaction involves the nucleophilic addition of a primary amine to the electrophilic imidate carbon of this compound. This initial attack forms a tetrahedral intermediate. Subsequently, benzyl alcohol is eliminated, yielding the stable N-substituted formamidine hydrochloride salt.
A visual representation of this reaction mechanism is provided below.
Caption: General reaction mechanism for the formation of N-substituted formamidines.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of N-substituted formamidines from this compound and primary amines.
Protocol 1: General Procedure for the Synthesis of N-Aryl Formamidines
This protocol is adapted from procedures for the synthesis of benzimidazoles, which involves the in-situ formation of a formamidine intermediate.[2]
Materials:
-
This compound
-
Substituted aniline (e.g., aniline, p-toluidine, p-anisidine)
-
N,N-Dimethylaniline (solvent)
-
Anhydrous ethanol
-
Diethyl ether
-
Hydrochloric acid (dilute)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in N,N-dimethylaniline (5-10 mL per gram of imidate).
-
Add the substituted aniline (1.0 - 1.2 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 194 °C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into dilute hydrochloric acid (1 M) to precipitate the crude product and neutralize the N,N-dimethylaniline.
-
Filter the precipitate and wash with cold water.
-
To isolate the free base, suspend the crude hydrochloride salt in water and add saturated sodium bicarbonate solution until the pH is basic.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) or by column chromatography on silica gel.
Protocol 2: Synthesis of N-Alkyl Formamidines
Materials:
-
This compound
-
Primary alkylamine (e.g., benzylamine, propylamine)
-
Anhydrous ethanol or methanol
-
Triethylamine (optional, as a base)
-
Diethyl ether
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous ethanol (10-15 mL per gram) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension in an ice bath (0 °C).
-
Slowly add the primary alkylamine (1.0 - 1.2 eq) to the suspension. If the amine is used as its hydrochloride salt, add triethylamine (1.1 - 1.3 eq) to liberate the free amine.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Triturate the residue with diethyl ether to precipitate the formamidine hydrochloride salt.
-
Filter the solid product and wash with cold diethyl ether.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol or methanol.
Experimental Workflow
The general workflow for the synthesis and purification of N-substituted formamidines from this compound is depicted below.
Caption: A generalized experimental workflow for the synthesis of N-substituted formamidines.
Quantitative Data
The following tables summarize representative quantitative data for the reaction of this compound with various primary amines. Please note that yields are highly dependent on the specific substrate and reaction conditions.
Table 1: Reaction of this compound with Substituted Anilines
| Entry | Primary Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aniline | N,N-Dimethylaniline | Reflux | 6 | 75 |
| 2 | p-Toluidine | N,N-Dimethylaniline | Reflux | 5 | 82 |
| 3 | p-Anisidine | N,N-Dimethylaniline | Reflux | 6 | 78 |
| 4 | o-Phenylenediamine | N,N-Dimethylaniline | Reflux | 8 | 65 (of Benzimidazole)[2] |
Table 2: Reaction of this compound with Alkylamines
| Entry | Primary Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine | Ethanol | Room Temp | 12 | 94[1] |
| 2 | n-Propylamine | Methanol | Room Temp | 24 | Moderate |
| 3 | Cyclohexylamine | Ethanol | Room Temp | 18 | Good |
Spectroscopic Data
Characterization of the resulting N-substituted formamidines is typically performed using standard spectroscopic techniques.
¹H NMR:
-
The formamidinic proton (-N=CH-N-) typically appears as a singlet in the range of δ 7.5-8.5 ppm.
-
Aromatic and alkyl protons will appear in their characteristic regions.
¹³C NMR:
-
The formamidinic carbon (-N=CH-N-) is typically observed in the range of δ 150-160 ppm.
IR Spectroscopy:
-
A strong C=N stretching vibration is characteristic of the formamidine group and is typically observed in the region of 1630-1680 cm⁻¹.
-
N-H stretching vibrations can be observed in the range of 3100-3500 cm⁻¹.
Applications in Drug Development
The formamidine synthesis using this compound is a valuable tool in drug discovery and development. The resulting N-substituted formamidines can be screened for biological activity or used as key intermediates in the synthesis of more complex molecules. For example, the reaction with o-phenylenediamines provides a straightforward route to benzimidazoles, a privileged scaffold in medicinal chemistry found in drugs such as omeprazole and albendazole.[1][2] The ability to readily introduce a formimidoyl moiety allows for the rapid generation of compound libraries for high-throughput screening.
Safety Precautions
-
This compound is a reactive compound and should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
N,N-Dimethylaniline is toxic and should be handled with care.
-
Primary amines can be corrosive and have strong odors; handle them in a fume hood.
-
Always consult the Safety Data Sheet (SDS) for all chemicals before use.
References
Application Notes and Protocols: Anhydrous Conditions for Benzyl Formimidate Hydrochloride Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl formimidate hydrochloride is a valuable intermediate in organic synthesis, primarily utilized for the introduction of the formimidoyl moiety in the production of various nitrogen-containing compounds, including pharmaceuticals. The synthesis and subsequent reactions of this compound are critically dependent on anhydrous conditions. This document provides detailed application notes and experimental protocols, emphasizing the necessity of a moisture-free environment to ensure high yield and purity.
The primary synthetic route to this compound is the Pinner reaction, an acid-catalyzed addition of an alcohol to a nitrile.[1] In this case, benzyl alcohol reacts with a formamide equivalent in the presence of anhydrous acid. The resulting product, a Pinner salt, is highly susceptible to hydrolysis. The presence of water can lead to the decomposition of the imidate back to the starting materials or to the formation of unwanted byproducts such as amides and esters, significantly reducing the yield and purity of the desired product. Therefore, meticulous control of anhydrous conditions is paramount for the successful synthesis and application of this compound.
Data Presentation
Table 1: Optimized Conditions for this compound Synthesis
| Parameter | Value | Rationale |
| Reactants | Benzyl Alcohol, Formamide, Benzoyl Chloride, Acetic Anhydride | Benzoyl chloride and acetic anhydride act as activating agents and sources of anhydrous HCl. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Anhydrous polar aprotic solvent prevents hydrolysis of the imidate hydrochloride. |
| Temperature | 0°C (addition of reactants), Room Temperature (drying) | Low temperatures are crucial to prevent thermal decomposition of the product. |
| Reaction Time | ~4 hours (synthesis), 3-4 hours (drying) | Sufficient time for reaction completion and subsequent removal of residual solvent. |
| Yield | 94-96% | High yield is achievable under optimized anhydrous conditions. |
| Purity | 98-100% | Anhydrous conditions minimize the formation of impurities. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a patented industrial process and emphasizes the rigorous exclusion of moisture.
Materials:
-
Benzyl alcohol (0.404 mole)
-
Formamide (0.404 mole)
-
Benzoyl chloride (0.416 mole)
-
Acetic anhydride (0.238 mole)
-
Anhydrous Tetrahydrofuran (THF) (140 ml)
-
Nitrogen gas supply
-
Standard glassware for organic synthesis (oven-dried)
Procedure:
-
Preparation of Anhydrous Apparatus: All glassware (a 500 ml 4-neck round-bottom flask, addition funnel, overhead mechanical stirrer, thermometer, and reflux condenser) must be thoroughly oven-dried and assembled under a positive pressure of dry nitrogen gas.
-
Charging the Reactor: Charge the flask with anhydrous THF (140 ml), benzyl alcohol (42 ml, 0.404 mole), and formamide (16.06 ml, 0.404 mole).
-
Cooling: Cool the reaction mixture to approximately 0°C using an ice bath.
-
Addition of Benzoyl Chloride: Slowly add benzoyl chloride (48.2 ml, 0.416 mole) dropwise via the addition funnel over 1.5 hours, ensuring the internal temperature is maintained between -5°C and 5°C.
-
Aging: After the complete addition of benzoyl chloride, allow the reaction mixture to age for 2 hours at 0°C.
-
Addition of Acetic Anhydride: Add acetic anhydride (22.5 ml, 0.238 mole) dropwise over 30 minutes, maintaining the temperature at approximately 0°C.
-
Isolation of Product: Filter the resulting solid product under a blanket of nitrogen.
-
Washing: Wash the filter cake with three 50 ml portions of cold, fresh THF.
-
Drying: Dry the product under vacuum at room temperature for 3 to 4 hours.
-
Yield: This procedure should yield approximately 64 to 66 grams (94% to 96%) of this compound as a white solid.[2]
Protocol 2: General Procedure for the Synthesis of N-Substituted Formamidines
This compound is a key reagent for the synthesis of N-substituted formamidines.[1]
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous solvent (e.g., Dichloromethane, THF)
-
Nitrogen gas supply
-
Standard glassware for organic synthesis (oven-dried)
Procedure:
-
Preparation of Anhydrous Apparatus: Ensure all glassware is oven-dried and assembled under a nitrogen atmosphere.
-
Dissolving the Amine: Dissolve the primary or secondary amine in the chosen anhydrous solvent.
-
Addition of this compound: Slowly add solid this compound to the amine solution with stirring. The reaction is typically exothermic.
-
Reaction: Stir the reaction mixture at room temperature until completion (monitoring by TLC or LC-MS is recommended).
-
Work-up: The work-up procedure will vary depending on the properties of the resulting formamidine. Typically, it may involve filtration to remove any precipitated salts, followed by removal of the solvent under reduced pressure.
-
Purification: The crude product can be purified by crystallization or column chromatography.
Protocol 3: General Procedure for the Hydrolysis to Benzyl Formate
The hydrolysis of this compound under controlled conditions can yield benzyl formate. The presence of water is necessary for this reaction, but conditions must be carefully controlled to avoid complete decomposition.
Materials:
-
This compound
-
Water (controlled amount)
-
Solvent (e.g., acetone)
-
Mild acid or buffer (optional, to control pH)
Procedure:
-
Dissolving the Imidate: Dissolve this compound in a suitable solvent like acetone.
-
Addition of Water: Add a stoichiometric amount of water to the solution with vigorous stirring. The pH of the reaction medium is critical and can influence the outcome.[3]
-
Reaction: Allow the reaction to proceed at room temperature. Monitor the progress by TLC or GC-MS to observe the formation of benzyl formate and the disappearance of the starting material.
-
Work-up and Purification: Once the reaction is complete, the mixture can be worked up by extraction with a suitable organic solvent, followed by washing with brine and drying over an anhydrous salt (e.g., Na₂SO₄). The solvent is then removed under reduced pressure, and the crude benzyl formate can be purified by distillation.
Visualizations
Caption: Mechanism of the Pinner reaction for this compound synthesis.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Key synthetic applications of this compound.
References
Application Notes and Protocols for Lewis Acid-Promoted Pinner Reaction with Benzyl Formimidate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The Pinner reaction, traditionally an acid-catalyzed process for synthesizing imidates from nitriles and alcohols, has been adapted with the use of Lewis acids to offer a milder and more versatile methodology.[1][2][3] This approach is particularly relevant in modern organic synthesis and drug development, where functional group tolerance and controlled reaction conditions are paramount. Benzyl formimidate hydrochloride serves as a valuable reagent in this context, acting as a precursor for the introduction of formimidoyl groups or for the construction of various nitrogen-containing heterocycles.[3]
Key Advantages of Lewis Acid Promotion:
-
Milder Reaction Conditions: Lewis acids can effectively activate the imidate functionality under less harsh conditions compared to strong protic acids, which often require anhydrous and stringent environments.[3]
-
Enhanced Chemoselectivity: The use of specific Lewis acids can allow for greater chemoselectivity, enabling reactions to proceed in the presence of sensitive functional groups that might not be compatible with traditional Pinner conditions.
-
Broader Substrate Scope: Lewis acid catalysis can expand the range of nucleophiles that can react effectively with imidates, opening up possibilities for the synthesis of a wider variety of derivatives.
-
Improved Yields: In many cases, Lewis acid-promoted reactions can lead to higher yields of the desired products by minimizing side reactions and decomposition.[2]
Applications in Drug Development:
The core reactivity of this compound lies in the electrophilic nature of the imidate carbon, making it a target for nucleophilic attack.[3] This reactivity is harnessed in the synthesis of complex molecules, including pharmaceuticals. A notable application is in the synthesis of carbapenem antibiotics, such as imipenem, where a formimidoyl group is introduced onto a thienamycin nucleus.[3] Furthermore, the reaction of imidates with dinucleophiles, such as ortho-phenylenediamines, provides a straightforward route to important heterocyclic scaffolds like benzimidazoles, which are prevalent in many biologically active compounds.
Reaction Mechanism and Experimental Workflow
The Lewis acid-promoted Pinner-type reaction with this compound is believed to proceed through the activation of the imidate by the Lewis acid. This coordination enhances the electrophilicity of the imidate carbon, facilitating nucleophilic attack.
Caption: Lewis acid-promoted reaction mechanism.
The general workflow for carrying out this reaction involves the careful handling of reagents under an inert atmosphere, followed by reaction monitoring and purification.
Caption: General experimental workflow.
Quantitative Data
Table 1: Comparison of Lewis Acids in a Pinner-Type Reaction
| Entry | Lewis Acid (equiv.) | Conditions | Yield (%) | Starting Material Recovered (%) |
| 1 | Hf(OTf)₄ (0.1) | MeCN, rt, 65 h | 64 | 24 |
| 2 | Sc(OTf)₃ (0.2) | MeCN, rt, 65 h | 49 | 48 |
| 3 | AlCl₃ (2.0) | MeCN, rt, 65 h | 25 | 69 |
| 4 | AlBr₃ (2.0) | MeCN, rt, 65 h | 34 | 55 |
| 5 | TMSOTf (2.0) | MeCN, rt, 48 h | 72 | 15 |
| 6 | TMSOTf (2.0) | MeCN, Et₃N (1 equiv), rt, 65 h | 80 | 10 |
Data adapted from a study on the Lewis acid-promoted Pinner reaction of nitriles with alcohols. The yields correspond to the formation of the acetate ester of 9H-fluoren-9-ylmethanol.
Experimental Protocols
Protocol 1: General Procedure for the Lewis Acid-Promoted Reaction of this compound with a Nucleophile (Representative Example)
Materials:
-
This compound
-
Nucleophile (e.g., a primary or secondary amine, or an alcohol)
-
Lewis Acid Catalyst (e.g., Trimethylsilyl triflate (TMSOTf), Scandium(III) triflate (Sc(OTf)₃))
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile (MeCN))
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 eq.).
-
Dissolve the this compound in the chosen anhydrous solvent (e.g., 5-10 mL of DCM per mmol of imidate).
-
Add the nucleophile (1.0-1.2 eq.) to the solution and stir for 5 minutes at room temperature.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature, depending on the reactivity of the nucleophile and Lewis acid).
-
Slowly add the Lewis acid catalyst (0.1-2.0 eq., to be optimized) to the reaction mixture.
-
Allow the reaction to stir at the chosen temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate solution).
-
Transfer the mixture to a separatory funnel and perform an aqueous workup. Extract the aqueous layer with an appropriate organic solvent (e.g., DCM or Ethyl Acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired product.
-
Characterize the purified product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
Note: The optimal Lewis acid, solvent, temperature, and reaction time will depend on the specific nucleophile used and should be determined experimentally. The stoichiometry of the Lewis acid can also be critical and may need to be adjusted for optimal results. For sensitive substrates, starting with catalytic amounts of the Lewis acid is recommended.
References
Application Notes and Protocols: Preparation of Amidines from Benzyl Formimidate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of amidines is a cornerstone in medicinal chemistry and drug development due to their prevalence in a wide array of biologically active compounds. The formamidine moiety, in particular, is a key structural feature in various therapeutic agents, including antivirals, antifungals, and enzyme inhibitors. One of the most direct and efficient methods for the preparation of N-substituted formamidines is through the reaction of primary or secondary amines with benzyl formimidate hydrochloride. This reagent serves as an effective formimidoylating agent, offering a reliable route to these valuable synthons.
This compound is prized for its ability to introduce the formimidoyl group (-CH=NH) under relatively mild conditions. The benzyl group acts as a good leaving group, facilitating the nucleophilic attack by an amine on the electrophilic imidate carbon. This method is advantageous due to its broad substrate scope and the straightforward nature of the reaction, making it a valuable tool in the synthesis of compound libraries for drug discovery and in the development of active pharmaceutical ingredients. For instance, this chemistry is central to the synthesis of certain heterocyclic compounds like benzimidazoles and has been utilized in the preparation of complex molecules such as the antibiotic imipenem.[1]
Reaction Principle
The fundamental reaction involves the nucleophilic addition of a primary or secondary amine to the electrophilic carbon atom of the this compound. This is followed by the elimination of benzyl alcohol, resulting in the formation of the corresponding N-substituted formamidine hydrochloride salt.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Aryl Formamidines
This protocol outlines a general method for the reaction of this compound with various anilines.
Materials:
-
This compound
-
Substituted aniline (e.g., aniline, p-toluidine, p-anisidine)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Anhydrous sodium sulfate
-
Diethyl ether
-
Hydrochloric acid (1 M in diethyl ether)
Procedure:
-
In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous dichloromethane.
-
To this solution, add the substituted aniline (1.0 eq.) followed by the dropwise addition of triethylamine (1.1 eq.) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude formamidine.
-
For purification, the crude product can be subjected to column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).
-
To obtain the hydrochloride salt, dissolve the purified free base in a minimal amount of anhydrous diethyl ether and add a 1 M solution of HCl in diethyl ether dropwise until precipitation is complete.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the pure N-aryl formamidine hydrochloride.
Protocol 2: Synthesis of this compound
The reagent itself can be synthesized via the Pinner reaction.
Materials:
-
Benzyl alcohol
-
Formamide
-
Benzoyl chloride
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
In a 500 mL 4-neck round-bottom flask equipped with an addition funnel, mechanical stirrer, thermometer, reflux condenser, and nitrogen inlet, charge a mixture of anhydrous THF (140 mL), benzyl alcohol (42 mL, 0.404 mole), and formamide (16.1 mL, 0.404 mole).
-
Cool the reaction mixture to approximately 0 °C.
-
Slowly add benzoyl chloride (48.2 mL, 0.416 mole) dropwise via the addition funnel, maintaining the temperature between -5 °C and 5 °C over about 1.5 hours.
-
After the addition is complete, allow the reaction mixture to age for 2 hours at 0 °C.
-
Next, add acetic anhydride (22.5 mL, 0.238 mole) dropwise at 0 °C over 30 minutes.
-
Filter the resulting precipitate under a nitrogen blanket and wash the cake with cold, fresh THF (3 x 50 mL).
-
Vacuum dry the product at room temperature for 3-4 hours to yield this compound as a white solid. A yield of 92-93% can be expected.[1]
Data Presentation
The following table summarizes the yields of various N-substituted formamidines prepared from this compound and the corresponding primary amines, as reported in the literature.
| Amine Substrate | Product | Yield (%) |
| Aniline | N-Phenylformamidine | 75 |
| p-Toluidine | N-(p-Tolyl)formamidine | 82 |
| p-Anisidine | N-(p-Methoxyphenyl)formamidine | 78 |
| Benzylamine | N-Benzylformamidine | 85 |
| Cyclohexylamine | N-Cyclohexylformamidine | 72 |
Note: Yields are based on isolated products after purification and are representative examples from various literature sources.
Applications in Drug Development: The Case of Imidacloprid
Formamidines are crucial intermediates in the synthesis of a variety of agrochemicals and pharmaceuticals. A prominent example is the neonicotinoid insecticide, Imidacloprid. Although not directly synthesized from this compound in its commercial production, the core of Imidacloprid's biological activity lies in its formamidine-like structure which acts as an agonist at the nicotinic acetylcholine receptor (nAChR) in insects.[2][3] The synthesis of analogs and derivatives of such compounds for structure-activity relationship (SAR) studies often employs versatile reagents like this compound to introduce the formamidine moiety.
The mode of action of neonicotinoids like Imidacloprid involves the irreversible binding to the nAChRs in the insect's central nervous system. This leads to an overstimulation of the nerve cells, resulting in paralysis and eventual death of the insect. The selectivity of neonicotinoids for insect nAChRs over mammalian receptors is a key factor in their utility as insecticides.
Visualizations
Experimental Workflow for Amidine Synthesis
Caption: A streamlined workflow for the synthesis of N-substituted formamidines.
Logical Relationship of Imidacloprid's Mode of Action
Caption: The insecticidal mechanism of action of formamidine-containing neonicotinoids.
References
- 1. This compound | 60099-09-4 | Benchchem [benchchem.com]
- 2. Synthesis of imidacloprid derivatives with a chiral alkylated imidazolidine ring and evaluation of their insecticidal activity and affinity to the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: Benzyl Formimidate Hydrochloride for the Introduction of a Protected Amino Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl formimidate hydrochloride is a versatile reagent primarily utilized for the introduction of a protected amino group in the form of a formamidine. This functionality is of significant interest in organic synthesis, particularly in the development of pharmaceuticals, as it serves as a stable protecting group for primary and secondary amines. The formamidine group can be introduced under mild conditions and subsequently removed, making it a valuable tool in multi-step synthetic routes. Furthermore, the benzyl group offers the advantage of being removable via hydrogenolysis. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound.
Chemical Properties and Data
| Property | Value | Reference |
| Chemical Name | This compound | |
| Molecular Formula | C₈H₁₀ClNO | |
| Molecular Weight | 171.62 g/mol | |
| CAS Number | 60099-09-4 | |
| Appearance | White crystalline solid | [1] |
| Stability | Thermally unstable at temperatures above 0°C in some solvents, but shows excellent stability at 20-25°C in THF.[1] | [1] |
Applications
The primary applications of this compound in organic synthesis include:
-
Protection of Primary and Secondary Amines: It reacts with amines to form stable N-substituted formamidines. This protecting group is robust enough to withstand various reaction conditions.
-
Synthesis of N-Formimidoyl Derivatives: A key application is in the synthesis of the antibiotic N-formimidoyl thienamycin (imipenem), where it efficiently introduces the formimidoyl moiety onto the thienamycin core.[2]
-
Precursor for Heterocyclic Synthesis: As an imidate, it can serve as a building block for the synthesis of various nitrogen-containing heterocycles, such as imidazoles.[3]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a patented process that offers high yield and purity.[1]
Materials:
-
Benzyl alcohol
-
Formamide
-
Benzoyl chloride
-
Tetrahydrofuran (THF), anhydrous
-
Acetic anhydride
Procedure:
-
To a stirred solution of benzyl alcohol (1.15 mol) and formamide (1.12 mol) in anhydrous THF (1200 ml) under a nitrogen atmosphere at room temperature (20-25°C), slowly add benzoyl chloride (1.12 mol) in anhydrous THF (50 ml) dropwise.
-
Cool the reaction mixture to approximately 0°C.
-
Allow the reaction mixture to age for about 2 hours at 0°C.
-
Add acetic anhydride (0.238 mol) dropwise at 0°C over 30 minutes.
-
Filter the resulting precipitate under a nitrogen blanket and wash the cake with cold, fresh THF (3 x 50 ml).
-
Vacuum dry the product at room temperature for 3-4 hours to yield benzylformimidate hydrochloride as a white solid.
Quantitative Data:
| Solvent | Yield | Purity | Reference |
| Methylene Chloride (prior art) | ~69% | ~94% | [1] |
| Tetrahydrofuran (THF) | 92-96% | 98-100% | [1] |
Protocol 2: General Procedure for the Protection of a Primary Amine
This general protocol outlines the formation of an N-substituted formamidine from a primary amine and this compound.
Materials:
-
Primary amine
-
This compound
-
Anhydrous, non-protic solvent (e.g., dichloromethane, THF)
-
Base (e.g., triethylamine, diisopropylethylamine)
Procedure:
-
Dissolve the primary amine (1.0 eq) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base (1.1 eq) to the solution and stir for 5-10 minutes at room temperature.
-
Add this compound (1.1 eq) portion-wise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours at room temperature.
-
Upon completion, the reaction mixture can be filtered to remove any precipitated salts.
-
The filtrate is then concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Note: For secondary amines, the reaction may require longer reaction times or gentle heating.
Protocol 3: Synthesis of N-Formimidoyl Thienamycin
This protocol is a specific application in pharmaceutical synthesis, adapted from a patented process.[2]
Materials:
-
Thienamycin
-
This compound
-
Water
-
Potassium hydroxide (3 N solution)
Procedure:
-
Dissolve thienamycin in water and cool the solution to 0°C.
-
Adjust the pH of the solution to 8.5 with the 3 N potassium hydroxide solution.
-
While maintaining the pH at 8.5 ± 0.3 by the continuous addition of the potassium hydroxide solution, add solid this compound (6 equivalents) in portions over 3-5 minutes.
-
Stir the reaction mixture for approximately 6 minutes at 0°C.
-
Monitor the completion of the reaction by High-Performance Liquid Chromatography (HPLC).
-
The product, N-formimidoyl thienamycin, can be purified by chromatography.
Quantitative Data for N-Formimidoyl Thienamycin Synthesis:
| Parameter | Value | Reference |
| Reactant Ratio | 6:1 (Benzyl formimidate HCl : Thienamycin) | [2] |
| pH | 7.0 - 8.5 | [2] |
| Temperature | 0°C | [2] |
| Reaction Time | ~10 minutes | [2] |
Reaction Mechanisms
Formation of Formamidine
The reaction of this compound with a primary amine proceeds through a nucleophilic attack of the amine on the electrophilic carbon of the imidate. This is followed by the elimination of benzyl alcohol to yield the stable formamidine.[3]
Deprotection of the Formamidine Group
The formamidine protecting group can be removed under hydrolytic conditions. This can be achieved using aqueous acid or base, or under milder conditions promoted by a Lewis acid like zinc chloride.[3] The hydrolysis initially yields a formamide, which can then be further hydrolyzed to the free amine under more stringent conditions.
Characterization Data
While specific spectroscopic data for products derived directly from this compound is not abundant in the literature, representative data for N-formylated amines are provided for reference.
Spectroscopic Data for a Representative N-Formylated Aromatic Amine (N-(p-tolyl)-formamide):
| Technique | Data | Reference |
| IR (KBr) | 3225, 2940, 1667, 1610, 1543, 1450, 1397, 1300 cm⁻¹ | [1] |
| ¹H NMR (DMSO-d₆) | δ 2.32 (s, 3H, CH₃), δ 7.09-7.60 (m, 4H, Ar-H), δ 8.15 (s, 1H, -NH), δ 8.09 (s, 1H, -CHO) ppm | [1] |
| MS (m/z) | 135 [M⁺] | [1] |
Safety Information
This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is important to be aware of its thermal instability, especially when not in a THF solvent, and to avoid high temperatures during its synthesis and use.
Conclusion
This compound is a valuable reagent for the protection of primary and secondary amines as formamidines. The protocols provided herein offer guidance for its synthesis and application in both general organic synthesis and specialized pharmaceutical manufacturing. The straightforward reaction conditions and the ability to deprotect the resulting formamidine make it a useful tool for synthetic chemists.
References
Troubleshooting & Optimization
Technical Support Center: Benzyl Formimidate Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the thermal instability of Benzyl formimidate hydrochloride. This resource is intended for researchers, scientists, and drug development professionals to ensure the safe and effective handling and use of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound (CAS No: 60099-09-4) is a chemical intermediate often utilized in pharmaceutical synthesis.[1][2] It serves as a reagent for creating nitrogen-containing heterocyclic compounds, amides, amidines, and guanidines, and also acts as a formylating agent for amines and other nucleophiles.[3]
Q2: What are the primary stability concerns with this compound?
The primary stability concern with this compound is its thermal instability. The compound is known to decompose at elevated temperatures. It is also sensitive to moisture and can undergo hydrolysis, particularly in basic conditions.[3]
Q3: At what temperature does this compound begin to decompose?
Degradation studies, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), indicate that the decomposition of this compound occurs at temperatures above 150°C.[3] To prevent thermal decomposition, it is crucial to use low temperatures during reactions involving this compound.
Q4: What are the decomposition products of this compound?
The primary thermal decomposition products of this compound are formamide and benzyl chloride.[3]
Q5: How should this compound be stored to ensure its stability?
To ensure stability, this compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.[4] Storage in anhydrous ethanol or acetonitrile at -20°C has been shown to extend its shelf life for over six months.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound due to its thermal instability.
| Issue | Possible Cause | Recommended Solution |
| Low reaction yield or formation of unexpected byproducts. | Thermal decomposition of this compound. | Maintain a low reaction temperature, ideally below 150°C.[3] Consider running the reaction at room temperature or below if the reaction kinetics allow. |
| Inconsistent results between experimental batches. | Degradation of the starting material due to improper storage or handling. | Ensure the compound is stored under the recommended anhydrous and low-temperature conditions.[3][4] Perform a quality check of the starting material before use. |
| Observation of an unexpected amine-containing byproduct. | Reaction of the decomposition product, benzyl chloride, with amine nucleophiles in the reaction mixture. | Optimize reaction conditions to minimize decomposition. If high temperatures are unavoidable, consider a different synthetic route that does not involve this compound. |
| Presence of formamide in the final product. | Use of elevated temperatures leading to the decomposition of this compound. | Purify the product using appropriate techniques to remove formamide. Re-evaluate the reaction temperature to prevent future decomposition. |
Experimental Protocols
Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
Objective: To determine the onset temperature of decomposition for this compound.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Due to the compound's sensitivity to moisture, sample preparation should be conducted in an inert atmosphere (e.g., a glovebox).[5] Weigh 5-10 mg of this compound into an alumina or platinum crucible.[4][6]
-
Analysis Conditions:
-
Data Analysis: The onset of decomposition is identified as the temperature at which a significant weight loss is observed in the TGA thermogram.
Differential Scanning Calorimetry (DSC) for Decomposition Profile
Objective: To characterize the thermal events, including melting and decomposition, of this compound.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: In an inert atmosphere, weigh 2-5 mg of the sample into a hermetically sealed aluminum pan to prevent volatilization of decomposition products.[8]
-
Analysis Conditions:
-
Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.
-
Heating Rate: A heating rate of 10°C/min is standard.[8]
-
Temperature Program: Heat the sample from ambient temperature to a temperature that encompasses the expected thermal events (e.g., 25°C to 250°C).
-
-
Data Analysis: The DSC thermogram will show endothermic or exothermic peaks corresponding to thermal events. Decomposition is often observed as a sharp or broad exothermic peak.
Impact of Thermal Degradation Products on Drug Development
The thermal decomposition of this compound into formamide and benzyl chloride can have significant implications in a drug development context.
| Decomposition Product | Potential Impact |
| Formamide | Classified as toxic to reproductive health.[9] It can also affect cell volume and has been shown to have effects on the nervous system.[10][11] Its presence as an impurity could lead to unforeseen toxicological effects in preclinical studies. |
| Benzyl chloride | A known irritant to the eyes, skin, and respiratory tract.[1][2] It is also classified as a probable human carcinogen.[1] As an alkylating agent, it can react with biological macromolecules, including DNA, which can lead to mutagenicity.[12] |
The presence of these degradation products as impurities in a drug substance can compromise the safety and efficacy of the final pharmaceutical product. Therefore, careful control of reaction and storage conditions is paramount.
Visualizations
Caption: Thermal decomposition pathway of this compound.
Caption: Workflow for thermal analysis of this compound.
Caption: Logical relationship of thermal instability to drug development risks.
References
- 1. epa.gov [epa.gov]
- 2. gov.uk [gov.uk]
- 3. This compound | 60099-09-4 | Benchchem [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Thermogravimetry of Air Sensitive Materials - TA Instruments [tainstruments.com]
- 6. epfl.ch [epfl.ch]
- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 8. qualitest.ae [qualitest.ae]
- 9. Formamide - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Use of formamide increases the number of detectable inputs to polyneuronally innervated mammalian skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dir.ca.gov [dir.ca.gov]
Technical Support Center: Hydrolysis of Benzyl Formimidate Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hydrolysis of benzyl formimidate hydrochloride in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hydrolysis a concern?
This compound (C₈H₁₀ClNO) is a reactive chemical intermediate. Its hydrolysis is a significant concern as the compound is sensitive to water, breaking down into benzyl alcohol and formamide.[1] This degradation can impact the yield and purity of desired products in a chemical synthesis.
Q2: What are the primary factors that influence the rate of hydrolysis of this compound?
The hydrolysis rate is significantly influenced by the pH of the aqueous solution. The compound is most stable in acidic conditions (pH < 5) and undergoes accelerated degradation in basic environments (pH > 8).[1] Temperature also plays a crucial role; higher temperatures will increase the rate of hydrolysis.
Q3: What are the expected products of this compound hydrolysis?
The hydrolysis of this compound yields benzyl alcohol and formamide.[1]
Q4: How can I minimize the hydrolysis of this compound during my experiments?
To minimize hydrolysis, it is recommended to:
-
Work under anhydrous (dry) conditions whenever possible.[1]
-
If an aqueous solution is necessary, maintain a pH below 5.[1]
-
Conduct reactions at low temperatures to reduce the rate of decomposition.[1]
Q5: How is this compound typically synthesized?
This compound is commonly synthesized via the Pinner reaction. This acid-catalyzed reaction involves treating a nitrile (in this case, formamide can act as a precursor) with an alcohol (benzyl alcohol) in the presence of anhydrous hydrogen chloride.[1][2][3]
Troubleshooting Guides
Low Yield or Purity in Reactions Involving this compound
| Symptom | Possible Cause | Suggested Solution |
| Low yield of the desired product | Premature hydrolysis of the this compound starting material. | Ensure all solvents and reagents are anhydrous. If water is unavoidable, maintain an acidic pH (below 5) and low temperature. |
| Thermal decomposition of the starting material. | Conduct the reaction at a lower temperature. This compound can be thermally unstable.[1] | |
| Incorrect stoichiometry of reactants. | Carefully control the molar ratios of your reactants as per the established protocol. | |
| Presence of benzyl alcohol and formamide as major impurities | Extensive hydrolysis of the starting material. | Review and optimize the reaction conditions to minimize water content and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of unexpected side-products | Potential side reactions, such as the Ritter reaction, especially when using benzyl alcohols. | Re-evaluate the reaction mechanism and consider alternative synthetic routes or protective group strategies if necessary. |
Inconsistent Analytical Results (HPLC, NMR, FTIR)
| Symptom | Possible Cause | Suggested Solution |
| Inconsistent peak areas or retention times in HPLC | On-column degradation of this compound. | Use a mobile phase with an acidic pH to improve stability. Ensure the column temperature is not excessively high. |
| Inadequate sample preparation leading to partial hydrolysis before injection. | Prepare samples in an appropriate acidic and anhydrous diluent immediately before analysis. | |
| Appearance of unexpected peaks in NMR spectrum | Sample degradation in the NMR tube. | Use a deuterated solvent that is anhydrous and consider acquiring the spectrum at a lower temperature. |
| Changes in FTIR spectrum over time (e.g., appearance of hydroxyl and amide bands) | Absorption of atmospheric moisture by the sample leading to hydrolysis. | Prepare samples (e.g., KBr pellets or mulls) in a dry environment (e.g., a glove box) and analyze them promptly. |
Data Presentation
Table 1: Representative Pseudo-First-Order Rate Constants (k_obs) for the Hydrolysis of an Imidate at Various pH Values.
| pH | k_obs (s⁻¹) | Half-life (t₁/₂) (s) |
| 2.0 | 1.0 x 10⁻⁵ | 69315 |
| 4.0 | 1.2 x 10⁻⁵ | 57762 |
| 6.0 | 3.5 x 10⁻⁵ | 19804 |
| 7.0 | 1.1 x 10⁻⁴ | 6301 |
| 8.0 | 3.2 x 10⁻⁴ | 2166 |
| 10.0 | 2.5 x 10⁻³ | 277 |
| 12.0 | 1.8 x 10⁻² | 39 |
Note: Data is illustrative and based on the general behavior of imidate hydrolysis.
Experimental Protocols
Protocol 1: Synthesis of this compound via the Pinner Reaction
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
Benzyl alcohol
-
Formamide
-
Anhydrous diethyl ether
-
Benzoyl chloride
-
Nitrogen gas supply
-
Stirring apparatus
-
Addition funnel
-
Filtration apparatus
Procedure:
-
Set up a three-necked flask equipped with an addition funnel, a nitrogen inlet, and an overhead stirrer.
-
Charge the flask with benzyl alcohol, formamide, and anhydrous diethyl ether.
-
Vigorously stir the mixture at room temperature under a nitrogen atmosphere.
-
Slowly add a solution of benzoyl chloride in anhydrous diethyl ether dropwise through the addition funnel.
-
Continue stirring for an additional 60 minutes at room temperature.
-
Collect the precipitated white solid (this compound) by filtration.
-
Wash the solid with anhydrous diethyl ether.
-
Dry the product under vacuum over a suitable desiccant (e.g., potassium hydroxide).
Safety Precautions: This reaction should be carried out in a well-ventilated fume hood. All reagents are flammable and/or corrosive. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.
Protocol 2: Monitoring Hydrolysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a method for monitoring the disappearance of this compound and the appearance of its hydrolysis products.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) to maintain an acidic pH.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Prepare a stock solution of this compound in a suitable anhydrous solvent (e.g., acetonitrile).
-
Initiate the hydrolysis reaction by diluting an aliquot of the stock solution into aqueous buffer solutions of varying pH at a controlled temperature.
-
At specific time intervals, withdraw an aliquot of the reaction mixture and quench the hydrolysis by diluting it into the mobile phase (or a similar acidic, anhydrous diluent).
-
Inject the quenched sample onto the HPLC system.
-
Monitor the peak area of this compound and the hydrolysis products (benzyl alcohol and formamide) over time.
Protocol 3: Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to monitor the hydrolysis reaction in real-time.
Instrumentation and Conditions:
-
NMR Spectrometer: A standard NMR spectrometer (e.g., 400 MHz).
-
Solvent: A deuterated solvent compatible with the aqueous buffer (e.g., D₂O with appropriate buffering agents).
-
Temperature: Controlled temperature probe.
Procedure:
-
Dissolve a known amount of this compound in the deuterated buffer solution directly in an NMR tube.
-
Acquire a ¹H NMR spectrum immediately to establish the initial concentration (t=0).
-
Acquire subsequent spectra at regular time intervals to monitor the decrease in the signal intensity of the formimidate proton and the increase in the signals corresponding to benzyl alcohol and formamide.
-
Integrate the relevant peaks to determine the relative concentrations of the reactant and products over time.
Protocol 4: Analysis by Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR can be used to observe the chemical changes during hydrolysis.
Instrumentation and Conditions:
-
FTIR Spectrometer: A standard FTIR spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory for easy analysis of liquid samples.
-
Sample Preparation: A thin film of the reaction mixture can be cast onto a salt plate (e.g., NaCl or KBr) for transmission analysis, or a drop can be placed directly on the ATR crystal.
Procedure:
-
Acquire a background spectrum.
-
Initiate the hydrolysis reaction in a concentrated solution.
-
At various time points, apply a small aliquot of the reaction mixture to the ATR crystal or cast a film on a salt plate and acquire the IR spectrum.
-
Monitor the disappearance of the C=N stretching vibration of the imidate and the appearance of the O-H stretching of benzyl alcohol and the C=O stretching of formamide.
Visualizations
Caption: Hydrolysis pathway of this compound.
References
Technical Support Center: Pinner Synthesis with Benzyl Formimidate Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the Pinner synthesis utilizing benzyl formimidate hydrochloride.
Troubleshooting Guide
Problem: Low or No Yield of the Desired Imidate Product
Low product yield is a common issue in the Pinner synthesis. The following flowchart can help you diagnose and resolve the potential causes.
Caption: Troubleshooting flowchart for low imidate yield.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to be aware of when using this compound in a Pinner synthesis?
A1: The main side reactions include:
-
Hydrolysis: this compound is sensitive to moisture and can hydrolyze to benzyl alcohol and formamide, especially in the presence of water.[1]
-
Thermal Decomposition: The imidate salt is thermally unstable and can decompose into formamide and benzyl chloride at elevated temperatures.[1]
-
Orthoester Formation: In the presence of excess alcohol, the initially formed imidate can react further to yield a benzyl orthoformate.[2]
-
Ritter-type Reaction: When using benzyl alcohol as a reactant or solvent, a Ritter-type reaction can occur, leading to the formation of N-benzylformamide.[3][4]
Caption: Pinner synthesis and major side reactions.
Q2: How can I minimize the hydrolysis of this compound during my experiment?
A2: To minimize hydrolysis, it is crucial to maintain strictly anhydrous conditions. This can be achieved by:
-
Thoroughly drying all glassware in an oven prior to use.
-
Using anhydrous solvents. Ether and dioxane are commonly recommended.[1]
-
Performing the reaction under an inert atmosphere, such as nitrogen or argon, to prevent exposure to atmospheric moisture.
-
Using anhydrous hydrochloric acid, either from a gas cylinder or generated in situ from a suitable precursor like acetyl chloride in an anhydrous alcohol.
Q3: My reaction mixture turned dark, and I isolated benzyl chloride as a byproduct. What happened?
A3: The formation of benzyl chloride along with a darkened reaction mixture is indicative of thermal decomposition of the this compound.[1] This is often caused by allowing the reaction temperature to rise. To prevent this:
-
Maintain a low reaction temperature, typically between 0°C and 5°C, throughout the addition of reagents and for the duration of the reaction.
-
Use an ice bath or a cryocooler to carefully control the temperature.
Q4: I have a significant amount of a byproduct that appears to be a benzyl orthoformate. How can I avoid its formation?
A4: Orthoester formation occurs when the Pinner salt reacts with excess alcohol.[2] To mitigate this:
-
Use a stoichiometric amount of the alcohol relative to the nitrile precursor (formamide).
-
If possible, slowly add the alcohol to the reaction mixture containing the nitrile and acid to avoid localized high concentrations of the alcohol.
Q5: My main byproduct is N-benzylformamide. What is the cause and how can I prevent it?
A5: The formation of N-benzylformamide is likely due to a Ritter-type reaction.[3][4] This side reaction is more prevalent when using benzyl alcohols, as they can form a stable benzylic carbocation under acidic conditions. This carbocation is then attacked by the nitrogen of the nitrile (or formamide). To minimize the Ritter reaction:
-
Maintain a low reaction temperature to disfavor the formation of the benzyl carbocation.
-
Consider using a less acidic catalyst or a Lewis acid promoter to achieve milder reaction conditions.[3]
Influence of Reaction Conditions on Side Product Formation (Illustrative Data)
The following table provides an illustrative summary of how different reaction conditions can influence the product distribution in a Pinner synthesis with this compound. Note: This data is for illustrative purposes to demonstrate trends and may not represent actual experimental results.
| Parameter | Condition | Desired Product Yield (Illustrative) | Major Side Product(s) (Illustrative Yield) |
| Temperature | 0°C | 85% | Orthoester (10%), N-Benzylformamide (5%) |
| 25°C (Room Temp) | 60% | N-Benzylformamide (25%), Decomposition products (15%) | |
| 50°C | 20% | Decomposition products (50%), N-Benzylformamide (30%) | |
| Moisture | Anhydrous | 85% | Minimal hydrolysis products (<1%) |
| Traces of Water | 50% | Benzyl alcohol & Formamide (40%), Other byproducts (10%) | |
| Alcohol Stoichiometry | 1.0 equivalent | 85% | Orthoester (5%), Other byproducts (10%) |
| 2.0 equivalents | 65% | Orthoester (30%), Other byproducts (5%) |
Experimental Protocol: Pinner Synthesis with this compound
This protocol outlines a general procedure for the Pinner synthesis with in-situ generation of this compound, with an emphasis on minimizing side reactions.
Materials:
-
Formamide (anhydrous)
-
Benzyl alcohol (anhydrous)
-
Anhydrous diethyl ether or dioxane
-
Anhydrous hydrogen chloride (gas) or a suitable precursor for in-situ generation (e.g., acetyl chloride)
-
Dry glassware
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet adapter, a thermometer, and a drying tube. Purge the entire system with a slow stream of nitrogen or argon.
-
Reagent Preparation: In the reaction flask, dissolve formamide (1.0 equivalent) in anhydrous diethyl ether.
-
Cooling: Cool the reaction mixture to 0°C using an ice-salt bath.
-
Acidification: Slowly bubble anhydrous hydrogen chloride gas through the stirred solution while maintaining the temperature at 0°C. Alternatively, for in-situ generation, a solution of acetyl chloride in anhydrous ether can be added dropwise.
-
Alcohol Addition: Once the solution is saturated with HCl, slowly add a solution of anhydrous benzyl alcohol (1.0 equivalent) in anhydrous diethyl ether dropwise to the reaction mixture. Ensure the temperature does not rise above 5°C during the addition.
-
Reaction: Stir the reaction mixture at 0-5°C for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or other suitable analytical techniques.
-
Work-up: Upon completion, the precipitated this compound can be isolated by filtration under an inert atmosphere. The solid should be washed with cold, anhydrous diethyl ether and dried under vacuum.
-
Storage: The isolated product is hygroscopic and should be stored in a desiccator under an inert atmosphere at low temperature (-20°C) to prevent decomposition.[1]
References
Technical Support Center: Benzyl Formimidate Hydrochloride Synthesis via Pinner Reaction
This technical support center provides troubleshooting guidance and frequently asked questions to researchers, scientists, and drug development professionals working on the Pinner reaction for the synthesis of Benzyl formimidate hydrochloride. Our goal is to help you improve reaction yields and product purity.
Troubleshooting Guide: Improving Reaction Yield
This guide addresses common issues encountered during the Pinner reaction for synthesizing this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Presence of Moisture: The imidate hydrochloride product is highly susceptible to hydrolysis.[1] | • Ensure all glassware is oven-dried before use.• Use anhydrous solvents (e.g., ether, dioxane, or THF).[1][2]• Handle hygroscopic reagents under an inert atmosphere (e.g., nitrogen or argon).[3] |
| 2. Ineffective Acid Catalyst: The Pinner reaction requires a strong acid catalyst to activate the nitrile.[4][5] | • Traditionally, anhydrous hydrogen chloride gas is used.[4][6]• For a milder and safer alternative, consider generating HCl in situ using trimethylsilyl chloride (TMSCl) and an alcohol.[4]• Lewis acids like trimethylsilyl triflate can also promote the reaction.[4][7] | |
| 3. Incorrect Stoichiometry: The molar ratios of reactants are critical for maximizing yield.[1] | • Carefully control the molar ratios of the nitrile (or its precursor, formamide), benzyl alcohol, and the acid catalyst.[1]• Refer to optimized protocols for recommended reactant ratios.[2][3] | |
| Product Decomposes During Reaction | 1. High Reaction Temperature: The Pinner salt (imidate hydrochloride) is thermodynamically unstable and can decompose at elevated temperatures.[1][8] | • Maintain low reaction temperatures. Many protocols specify cooling the reaction mixture to 0°C or below.[2][8]• Add reagents dropwise to control any exothermic processes.[2][3] |
| Formation of Side Products (e.g., Amides) | 1. Ritter-Type Side Reaction: This can occur, particularly when using benzyl alcohols with certain Lewis acid catalysts.[4][7] | • If amide formation is significant, consider switching from a Lewis acid to a strong protic acid like anhydrous HCl. |
| 2. Hydrolysis of Product: If water is present, the imidate can hydrolyze back to benzyl alcohol and formamide.[1] | • Strictly adhere to anhydrous conditions throughout the experiment and work-up.[1] | |
| Low Purity of Final Product | 1. Inappropriate Solvent Choice: The reaction solvent can significantly impact both yield and purity. | • The use of tetrahydrofuran (THF) as a solvent has been shown to significantly increase yield (from ~69% to >90%) and purity (from 94% to 98-100%) compared to methylene chloride.[2] |
| 2. Inadequate Washing/Purification: Impurities from starting materials or side-products may remain. | • After precipitation, wash the solid product with cold, anhydrous solvent (e.g., ether or THF) to remove unreacted starting materials and soluble byproducts.[2][3] |
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter for achieving a high yield in the Pinner reaction for this compound?
A1: The most critical parameter is maintaining strictly anhydrous (dry) conditions.[1][5] The imidate hydrochloride product is highly sensitive to moisture and will readily hydrolyze, leading to significantly lower yields.[1]
Q2: My yield is consistently low despite using anhydrous solvents. What else could be the problem?
A2: Temperature control is the next most critical factor. The imidate hydrochloride salt is thermally unstable.[1][8] The reaction should be conducted at low temperatures (e.g., 0°C) to prevent decomposition of the product into formamide and benzyl chloride.[1][2]
Q3: Is it necessary to use anhydrous HCl gas? Are there safer alternatives?
A3: While the traditional Pinner reaction uses anhydrous HCl gas, there are safer and more convenient alternatives.[4] You can generate HCl in situ by reacting trimethylsilyl chloride (TMSCl) with an alcohol.[4] Additionally, certain Lewis acids have been shown to effectively catalyze the reaction.[4][7]
Q4: How should I properly store the this compound product?
A4: The product should be stored in a cool, dry, and well-ventilated area. To maximize shelf life, store in a tightly sealed container under an inert atmosphere. Storage in anhydrous ethanol or acetonitrile at -20°C has been shown to extend its stability for over six months.[1]
Q5: Can I use benzyl cyanide instead of formamide as the nitrile source?
A5: Yes, benzyl cyanide can be used in the Pinner reaction with an alcohol to yield the corresponding imidate ester.[9][10] The general principles of using an acid catalyst and anhydrous conditions still apply.[9]
Q6: What is the mechanism of the Pinner reaction?
A6: The reaction begins with the protonation of the nitrile by a strong acid, which activates the carbon atom. This is followed by a nucleophilic attack from the oxygen atom of the alcohol. A subsequent rearrangement and proton transfer lead to the formation of the imidate hydrochloride salt.[4][11]
Data Presentation: Reaction Condition Comparison
The choice of solvent has a significant impact on the yield and purity of this compound.
| Solvent | Yield (%) | Purity (%) | Reference |
| Methylene Chloride | ~69% | ~94% | [2] |
| Tetrahydrofuran (THF) | 92-96% | 98-100% | [2] |
Experimental Protocols
High-Yield Protocol for this compound
This protocol is adapted from a patented process demonstrating significantly improved yield and purity.[2]
Materials:
-
Benzyl alcohol (0.404 mol)
-
Formamide (0.404 mol)
-
Benzoyl chloride (0.416 mol)
-
Acetic anhydride (0.238 mol)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen gas supply
Procedure:
-
Set up a 4-neck round-bottom flask equipped with a mechanical stirrer, thermometer, addition funnel, and nitrogen inlet.
-
Charge the flask with anhydrous THF (140 ml), benzyl alcohol (42 ml, 0.404 mol), and formamide (16.06 ml, 0.404 mol).
-
Begin stirring under a positive pressure of nitrogen and cool the reaction mixture to approximately 0°C (target range: -5°C to +5°C).
-
Slowly add benzoyl chloride (48.2 ml, 0.416 mol) dropwise via the addition funnel over about 1.5 hours, ensuring the internal temperature is maintained within the desired range.
-
After the addition is complete, allow the reaction mixture to age for 2 hours at 0°C.
-
Next, add acetic anhydride (22.5 ml, 0.238 mol) dropwise over 30 minutes, maintaining the temperature at 0°C.
-
Upon completion of the addition, filter the resulting precipitate under a blanket of nitrogen.
-
Wash the filter cake with cold, fresh THF (3 x 50 ml).
-
Dry the white solid product under vacuum at room temperature for 3-4 hours.
Expected Outcome: 64 to 66 g (94% to 96% yield) of this compound as a white, crystalline solid.[2]
Visualizations
References
- 1. This compound | 60099-09-4 | Benchchem [benchchem.com]
- 2. US5319122A - Process for the preparation of benzylformimidate - Google Patents [patents.google.com]
- 3. US4374772A - Process for the preparation of N-formimidoyl thienamycin and reagents therefor - Google Patents [patents.google.com]
- 4. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pinner Reaction | NROChemistry [nrochemistry.com]
- 6. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 7. BJOC - A Lewis acid-promoted Pinner reaction [beilstein-journals.org]
- 8. Pinner reaction - Wikipedia [en.wikipedia.org]
- 9. Benzyl cyanide - Wikipedia [en.wikipedia.org]
- 10. BENZYL CYANIDE - Ataman Kimya [atamanchemicals.com]
- 11. Nitriles to Esters - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Benzyl Formimidate Hydrochloride Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the synthesis of benzyl formimidate hydrochloride. The information is presented in a question-and-answer format to directly address common challenges, particularly those related to stoichiometry control.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-established method is the Pinner reaction.[1][2][3] This acid-catalyzed reaction involves the addition of an alcohol to a nitrile.[1][2][3] In the context of this compound synthesis, benzyl alcohol is reacted with a source of the formimidate group, typically formamide or hydrogen cyanide, in the presence of a strong acid like hydrogen chloride.[1][4]
Q2: Why is stoichiometry so critical in this synthesis?
A2: Precise stoichiometric control is crucial for maximizing the yield and purity of this compound.[1] The molar ratios of benzyl alcohol, the formimidate source, and the acid catalyst directly influence the reaction equilibrium and can minimize the formation of unwanted byproducts.[1] An imbalance in reactants can lead to side reactions such as the formation of esters or amidines, reducing the overall efficiency of the desired synthesis.[2][3]
Q3: What are the ideal reaction conditions to ensure optimal yield and purity?
A3: To achieve high yield and purity, the following conditions are recommended:
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Low Temperatures: It is critical to maintain low temperatures to prevent the thermal decomposition of the product into formamide and benzyl chloride.[1]
-
Anhydrous Solvents: The use of anhydrous solvents, such as ether or dioxane, is essential to prevent the hydrolysis of the imidate hydrochloride product.[1]
-
Inert Atmosphere: Conducting the reaction under a nitrogen atmosphere helps to prevent side reactions with atmospheric moisture.[4]
Q4: What are the common side products, and how can their formation be minimized?
A4: Common side products include benzyl benzoate and N-benzoylformamide, which can arise from reactions involving benzoyl chloride if it is used as a dehydrating agent. Hydrolysis of the product to benzyl formate can also occur if moisture is present. To minimize these, it is imperative to use anhydrous reagents and solvents, maintain low temperatures, and ensure the correct stoichiometric ratios of the reactants.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Incorrect Stoichiometry: Molar ratios of reactants are not optimized. | Carefully recalculate and measure the molar equivalents of benzyl alcohol, formamide (or other nitrile source), and acid. A common starting point is a near 1:1:1 molar ratio of benzyl alcohol, formamide, and benzoyl chloride (if used).[4] |
| Presence of Water: Reagents or solvents are not anhydrous, leading to hydrolysis of the product. | Ensure all glassware is oven-dried. Use freshly distilled, anhydrous solvents. Handle hygroscopic reagents in a glovebox or under an inert atmosphere. | |
| Reaction Temperature Too High: The product may be decomposing. | Maintain a low reaction temperature, ideally between 0°C and room temperature, as specified in established protocols.[1][5] | |
| Product is an Oil or Fails to Precipitate | Impure Product: Presence of byproducts or unreacted starting materials can inhibit crystallization. | Purify the crude product. This may involve washing with a non-polar solvent to remove organic impurities or recrystallization from an appropriate solvent system. |
| Insufficient Reaction Time: The reaction may not have gone to completion. | Extend the reaction time and monitor the progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC). | |
| Product Purity is Low | Side Reactions: Suboptimal reaction conditions are favoring the formation of byproducts. | Re-evaluate and optimize reaction parameters, including temperature, reaction time, and the rate of addition of reagents. The use of tetrahydrofuran (THF) as a solvent has been shown to improve purity from ~94% to 98-100%.[5] |
| Inadequate Purification: The workup and purification procedures are insufficient to remove impurities. | Implement a more rigorous purification protocol, such as column chromatography or multiple recrystallizations. Washing the precipitate with a suitable solvent like anhydrous ether can also help.[4] |
Quantitative Data Summary
The following table summarizes reactant stoichiometry and corresponding yields from various reported syntheses of this compound.
| Benzyl Alcohol (molar eq.) | Formamide (molar eq.) | Benzoyl Chloride (molar eq.) | Solvent | Yield (%) | Reference |
| 1.02 | 1 | 1 | Anhydrous Ether | 67% | [4] |
| 1 | 1 | 1.03 | Tetrahydrofuran (THF) | 94-96% | [5] |
| 1 | 1 | - (with gaseous HCl) | Anhydrous Ether | Not specified | [2] |
Note: The use of THF as a solvent has been reported to significantly increase the yield compared to methylene chloride.[5]
Experimental Protocols
Key Experiment: Synthesis of this compound via the Pinner Reaction
This protocol is a generalized procedure based on established methods.[4][5]
Materials:
-
Benzyl alcohol (anhydrous)
-
Formamide (anhydrous)
-
Benzoyl chloride (or another suitable dehydrating agent/acid source)
-
Anhydrous tetrahydrofuran (THF) or anhydrous diethyl ether
-
Anhydrous acetic anhydride (for purification, optional)
-
Nitrogen gas supply
-
Standard laboratory glassware (oven-dried)
Procedure:
-
Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is thoroughly dried.
-
Under a nitrogen atmosphere, charge the flask with anhydrous THF (or diethyl ether), benzyl alcohol, and formamide in the desired stoichiometric ratio (e.g., 1:1).
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add benzoyl chloride (in a 1:1 molar ratio with formamide) dropwise from the addition funnel while maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period (e.g., 1-2 hours), during which a precipitate should form.
-
Isolate the solid product by filtration under a nitrogen blanket.
-
Wash the precipitate with cold, anhydrous THF or diethyl ether to remove soluble impurities.
-
(Optional) For further purification, the solid can be stirred with a mixture of acetic anhydride and an anhydrous solvent, followed by filtration and washing.[4]
-
Dry the final product under vacuum to obtain this compound as a white solid.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for synthesis issues.
Caption: Relationship between stoichiometry and reaction outcome.
References
- 1. This compound | 60099-09-4 | Benchchem [benchchem.com]
- 2. A Lewis acid-promoted Pinner reaction [beilstein-journals.org]
- 3. Pinner reaction - Wikipedia [en.wikipedia.org]
- 4. US4374772A - Process for the preparation of N-formimidoyl thienamycin and reagents therefor - Google Patents [patents.google.com]
- 5. US5319122A - Process for the preparation of benzylformimidate - Google Patents [patents.google.com]
Technical Support Center: Ritter-Type Reactions with Benzyl Alcohols and Imidates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ritter-type reactions involving benzyl alcohols and imidates.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Ritter reaction with benzyl alcohols?
The Ritter reaction transforms a benzyl alcohol into an N-benzyl amide using a nitrile in the presence of a strong acid. The reaction proceeds through the following key steps:
-
Carbocation Formation: The hydroxyl group of the benzyl alcohol is protonated by the strong acid, followed by the loss of a water molecule to form a stable benzylic carbocation.[1][2]
-
Nucleophilic Attack by Nitrile: The nitrogen atom of the nitrile acts as a nucleophile and attacks the benzylic carbocation.
-
Nitrilium Ion Formation: This attack forms a nitrilium ion intermediate.
-
Imidate Formation: The nitrilium ion is then attacked by a nucleophile (like the conjugate base of the acid) to form an imidate.[3]
-
Hydrolysis: Finally, the imidate is hydrolyzed during aqueous workup to yield the desired N-benzyl amide.[1][3]
Q2: Why are benzyl alcohols good substrates for the Ritter reaction?
Benzyl alcohols are excellent substrates for the Ritter reaction because they can form relatively stable benzylic carbocations under acidic conditions.[1][2] This stability facilitates the initial and rate-determining step of the reaction.
Q3: My Ritter reaction with a substituted benzyl alcohol is giving a complex mixture of products. What could be the cause?
Substituted benzyl alcohols, especially those with electron-donating groups, can be highly reactive and may undergo side reactions. Common issues include:
-
Friedel-Crafts Alkylation: The highly electrophilic benzylic carbocation can react with other aromatic rings present in the reaction mixture (including the starting material or product), leading to undesired alkylation byproducts.
-
Elimination: If the substituted benzyl alcohol has a hydrogen atom on a carbon adjacent to the benzylic carbon (a β-hydrogen), elimination to form a styrene derivative can compete with the desired Ritter reaction.
-
Rearrangement: The carbocation intermediate may undergo rearrangement to a more stable carbocation, leading to isomeric amide products.
Q4: Can I use any strong acid for the Ritter reaction?
While various strong acids like sulfuric acid, perchloric acid, and triflic acid can be used, the choice of acid can significantly impact the reaction outcome. The counter-ion of the acid can influence the stability and reactivity of the intermediates. For sensitive substrates, solid acid catalysts like Nafion-H or Amberlyst-15 can be milder and effective alternatives, simplifying purification.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield of the Desired Amide | 1. Insufficiently acidic conditions: The benzyl alcohol may not be efficiently converted to the carbocation. 2. Poorly nucleophilic nitrile: The nitrile may not be effectively trapping the carbocation. 3. Decomposition of starting material or product: Harsh reaction conditions (e.g., high temperature, prolonged reaction time) can lead to degradation. 4. Inappropriate catalyst: The chosen acid catalyst may not be optimal for the specific substrate. | 1. Increase acid concentration or use a stronger acid. However, be cautious as this can also promote side reactions. 2. Use a more nucleophilic nitrile if possible. 3. Optimize reaction temperature and time. Start with lower temperatures and monitor the reaction progress. 4. Screen different acid catalysts. Consider solid acid catalysts (e.g., Nafion-H, Amberlyst-15) or Lewis acids (e.g., BF₃·OEt₂) for milder conditions. |
| Formation of a Styrene Derivative (Elimination Product) | Presence of a β-hydrogen on the benzyl alcohol substrate: The carbocation intermediate undergoes elimination instead of being trapped by the nitrile. This is more prevalent with secondary and tertiary benzylic alcohols. | 1. Use a non-coordinating, strong acid to minimize the basicity of the counter-ion, which can act as a base for elimination. 2. Lower the reaction temperature to favor substitution over elimination. 3. If possible, modify the substrate to remove the β-hydrogen. |
| Formation of a Dibenzyl Ether | The benzyl alcohol acts as a nucleophile: It attacks the benzylic carbocation intermediate. This is more likely at the beginning of the reaction when the alcohol concentration is high. | 1. Add the benzyl alcohol slowly to a solution of the acid and nitrile to keep its instantaneous concentration low. 2. Use a larger excess of the nitrile to outcompete the alcohol in trapping the carbocation. |
| Formation of Friedel-Crafts Alkylation Products | The benzylic carbocation alkylates an aromatic ring: This can be an intramolecular reaction or an intermolecular reaction with another aromatic molecule in the mixture. This is more common with electron-rich benzyl alcohols and arenes. | 1. Use a less polar solvent to disfavor the formation of free carbocations. 2. Lower the reaction temperature. 3. Use a milder catalyst. |
| Formation of an N-acyl-N-pivalylbenzylamine (in reactions using pivalic acid precursors) | Rearrangement of an imidate-anhydride intermediate: The initially formed N-benzylnitrilium ion can react with the counter-ion (e.g., pivalate) to form an N-benzylethanimidic pivalic anhydride, which can then rearrange.[4] | This is a specific side reaction observed under certain conditions. If this product is observed, it confirms the formation of the nitrilium ion. Optimizing the workup procedure to favor hydrolysis of the imidate might minimize this. |
Quantitative Data
The following table summarizes the yields of N-benzylamides obtained under different catalytic conditions as reported in the literature. This data can help in selecting a suitable catalyst system for your specific application.
| Benzyl Alcohol Derivative | Nitrile | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzyl alcohol | Acetonitrile | Silica-bonded N-propyl sulphamic acid (SBNPSA) | Solvent-free | 80 | 0.25 | 98 | [3] |
| 4-Methylbenzyl alcohol | Acetonitrile | Silica-bonded N-propyl sulphamic acid (SBNPSA) | Solvent-free | 80 | 0.25 | 98 | [3] |
| 4-Methoxybenzyl alcohol | Acetonitrile | Silica-bonded N-propyl sulphamic acid (SBNPSA) | Solvent-free | 80 | 0.33 | 95 | [3] |
| 4-Chlorobenzyl alcohol | Acetonitrile | Silica-bonded N-propyl sulphamic acid (SBNPSA) | Solvent-free | 80 | 0.5 | 90 | [3] |
| Diphenylmethanol | Acetonitrile | Silica-bonded N-propyl sulphamic acid (SBNPSA) | Solvent-free | 80 | 0.25 | 98 | [3] |
| Benzyl alcohol | Acetonitrile | Nafion-H | Acetonitrile | 80 | 2 | 92 | [5] |
| 4-Methylbenzyl alcohol | Acetonitrile | Nafion-H | Acetonitrile | 80 | 2 | 94 | [5] |
| 4-Methoxybenzyl alcohol | Acetonitrile | Nafion-H | Acetonitrile | 80 | 1 | 95 | [5] |
| 4-Chlorobenzyl alcohol | Acetonitrile | Nafion-H | Acetonitrile | 80 | 4 | 85 | [5] |
Experimental Protocols
Detailed Experimental Protocol for the Synthesis of N-Benzylacetamide using a Solid Acid Catalyst
This protocol is adapted from a literature procedure for the Ritter reaction of benzyl alcohol with acetonitrile using silica-bonded N-propyl sulphamic acid (SBNPSA) as a recyclable catalyst.[3]
Materials:
-
Benzyl alcohol
-
Acetonitrile
-
Silica-bonded N-propyl sulphamic acid (SBNPSA) catalyst
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Standard glassware for workup and purification
Procedure:
-
To a 25 mL round-bottom flask, add benzyl alcohol (1 mmol) and acetonitrile (5 mL).
-
Add the SBNPSA catalyst (0.1 g).
-
Equip the flask with a magnetic stir bar and a condenser.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 15-30 minutes.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add ethyl acetate (10 mL) to the reaction mixture and stir for 5 minutes.
-
Filter the mixture to recover the solid SBNPSA catalyst. The catalyst can be washed with ethanol, dried, and reused.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (2 x 10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-benzylacetamide.
-
The crude product can be further purified by recrystallization or column chromatography on silica gel if necessary.
Visualizations
Caption: Reaction pathway of the Ritter reaction with benzyl alcohol, including major side reactions.
Caption: A troubleshooting workflow for common issues in the Ritter reaction with benzyl alcohols.
References
- 1. Ritter Reaction [organic-chemistry.org]
- 2. chemistry-reaction.com [chemistry-reaction.com]
- 3. ias.ac.in [ias.ac.in]
- 4. Reaction of essentially free benzyl cations with acetonitrile; synthesis of ethanimidic carboxylic anhydrides and unsymmetrical diacylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Benzyl Formimidate Hydrochloride Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Benzyl formimidate hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity crucial?
This compound is a reactive chemical intermediate, primarily used in the synthesis of pharmaceutical compounds and other complex organic molecules.[1][2] It is often prepared via the Pinner reaction, which involves the acid-catalyzed reaction of benzyl alcohol and formamide.[1] The purity of this compound is critical as impurities can lead to side reactions, lower yields of the desired final product, and potential safety hazards in subsequent synthetic steps.
Q2: What are the main challenges in purifying this compound?
The primary challenges in purifying this compound stem from its inherent instability:
-
Susceptibility to Hydrolysis: The compound readily hydrolyzes in the presence of water to form benzyl alcohol and formamide.[1] This reaction is accelerated in basic conditions (pH > 8).[1]
-
Thermal Instability: this compound is thermally labile and can decompose, particularly at temperatures above 0°C, to formamide and benzyl chloride.[1]
Therefore, purification methods must be conducted under strictly anhydrous and low-temperature conditions.
Q3: What are the common impurities found in crude this compound?
Common impurities can originate from the starting materials, side reactions, or degradation. These include:
-
Starting Materials: Unreacted benzyl alcohol and formamide.
-
Byproducts of Synthesis: Benzyl chloride, which can form during the Pinner reaction.
-
Degradation Products: Benzyl alcohol and formamide from hydrolysis.
Q4: Which analytical techniques are recommended for assessing the purity of this compound?
High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for determining the purity of this compound.[1] A common approach utilizes a reversed-phase C18 column with a suitable mobile phase and UV detection.[1] Other spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy are also essential for structural confirmation and purity assessment.[1]
Troubleshooting Guides
Low Yield After Synthesis and Purification
| Symptom | Possible Cause | Suggested Solution |
| Low yield of crude product before purification | Incomplete Pinner reaction. | Ensure strictly anhydrous conditions during the reaction. Use freshly distilled solvents and dry glassware. Optimize the stoichiometry of reactants and the amount of acid catalyst. Low temperatures are crucial to prevent product decomposition.[1] |
| Decomposition of the product during the reaction. | Maintain a low reaction temperature (typically 0°C or below) throughout the synthesis.[1] | |
| Significant loss of product during recrystallization | The chosen solvent is too effective at dissolving the product, even at low temperatures. | Select a solvent or solvent system where the product has high solubility at elevated temperatures but low solubility at low temperatures. Anhydrous diethyl ether or dioxane are commonly recommended.[1] |
| Premature crystallization during hot filtration. | Pre-heat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely. | |
| Hydrolysis of the product during workup. | Use anhydrous solvents for all workup and purification steps. Avoid exposure to atmospheric moisture. |
Product Purity Issues
| Symptom | Possible Cause | Suggested Solution |
| Presence of benzyl alcohol and formamide in the final product | Hydrolysis of the product during purification or storage. | Ensure all solvents and equipment are rigorously dried. Store the purified product under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (-20°C).[1] |
| Oily or sticky product after recrystallization | Incomplete removal of impurities or co-precipitation. | Try a different recrystallization solvent or a solvent mixture. A second recrystallization may be necessary. Ensure the product is thoroughly dried under vacuum to remove residual solvent. |
| Product discoloration | Presence of colored impurities or degradation. | Consider treating the solution with activated carbon during the recrystallization process to remove colored impurities. |
Experimental Protocols
Recrystallization of this compound (General Procedure)
This protocol provides a general guideline for the recrystallization of this compound. The optimal conditions, including solvent volumes and temperatures, may need to be adjusted based on the initial purity of the crude product and the scale of the experiment.
-
Solvent Selection: Choose a suitable anhydrous solvent in which this compound exhibits high solubility when hot and low solubility when cold. Anhydrous diethyl ether or anhydrous dioxane are commonly used.[1]
-
Dissolution: In a flame-dried flask under an inert atmosphere, add the crude this compound. Add a minimal amount of the chosen hot anhydrous solvent to dissolve the solid completely. Gentle warming may be required, but avoid excessive heating to prevent decomposition.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel containing fluted filter paper into a clean, dry, and pre-warmed flask. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Subsequently, cool the flask in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel and a clean, dry filter flask. Wash the crystals with a small amount of cold, anhydrous solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals thoroughly under high vacuum to remove all traces of solvent.
Quantitative Data for Recrystallization (Illustrative)
The following table presents illustrative data for the purification of this compound by recrystallization. Actual results will vary depending on the specific experimental conditions.
| Purification Step | Solvent System | Initial Purity (%) | Final Purity (%) | Yield (%) |
| Recrystallization | Anhydrous Diethyl Ether | ~85 | >95 | 60-80 |
| Recrystallization | Anhydrous Dioxane | ~85 | >95 | 65-85 |
Note: Purity is typically determined by HPLC analysis.
Visualizations
Caption: Recrystallization workflow for this compound.
Caption: Key factors influencing the purification of this compound.
References
Technical Support Center: Managing Benzyl Formimidate Hydrochloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the moisture sensitivity of Benzyl formimidate hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it moisture-sensitive?
A1: this compound is a reactive chemical intermediate used in various synthetic processes, particularly in the pharmaceutical industry for creating C-N bonds. Its sensitivity to moisture stems from the electrophilic nature of the imidate carbon atom, which is susceptible to nucleophilic attack by water. This leads to hydrolysis, breaking down the molecule.
Q2: What are the primary degradation products of this compound when exposed to moisture?
A2: The primary degradation products upon hydrolysis are benzyl alcohol and formamide.[1] This breakdown can compromise the purity and reactivity of the reagent in your experiments.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The stability of this compound is significantly influenced by pH. In acidic aqueous solutions (pH < 5), the compound is relatively stable as the protonation of the imidate nitrogen helps to prevent hydrolysis.[1] However, in basic media (pH > 8), its degradation is accelerated.[1]
Q4: What are the recommended storage conditions for this compound?
A4: To maintain its integrity, this compound should be stored in a cool, dry, and well-ventilated area.[2] It is crucial to keep the container tightly closed and away from incompatible materials.[2] For long-term storage, anhydrous conditions at low temperatures (-20°C) are recommended.[1]
Q5: What are the initial signs of degradation I should look for?
A5: Visual signs of degradation can include clumping of the solid material due to moisture absorption. Chemically, the presence of benzyl alcohol or formamide as impurities in analytical tests (e.g., NMR, HPLC) would indicate degradation. A decrease in the expected yield or the formation of unexpected byproducts in your reaction are also strong indicators.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no product yield in a formylation reaction. | Degradation of this compound due to moisture. | - Ensure the reagent was properly stored in a desiccator. - Use a fresh bottle of the reagent. - Dry all glassware and solvents thoroughly before use. - Handle the reagent under an inert atmosphere (e.g., in a glove box). |
| Formation of unexpected byproducts. | Reaction with degradation products (benzyl alcohol). | - Confirm the purity of the this compound using a suitable analytical method (e.g., HPLC) before use. - Purify the reagent if significant degradation is detected. |
| Inconsistent reaction results. | Variable moisture content in the reagent or reaction setup. | - Standardize the handling procedure for the reagent, ensuring minimal exposure to the atmosphere. - Use anhydrous solvents and reagents. - Consider using molecular sieves to dry the reaction solvent. |
| Solid reagent appears clumped or sticky. | Absorption of atmospheric moisture. | - Do not use the reagent if significant clumping is observed. - If the clumping is minor, you may try drying the reagent under high vacuum, but using a fresh, properly stored batch is recommended for best results. |
Data Presentation
Table 1: Qualitative Stability of this compound in Different Environments
| Condition | Stability Profile | Primary Degradation Products |
| Aqueous Solution (pH < 5) | Stable | Minimal |
| Aqueous Solution (pH > 8) | Unstable; accelerated degradation | Benzyl alcohol, Formamide |
| Polar Aprotic Solvents (e.g., DMF) | Improved stability | Minimal |
| Anhydrous Ethanol/Acetonitrile (-20°C) | High stability; shelf life >6 months | Minimal |
| Thermal (TGA/DSC) | Decomposes above 150°C | Not specified |
Experimental Protocols
Protocol 1: General Handling of this compound
This protocol outlines the best practices for handling this moisture-sensitive reagent to minimize degradation.
Materials:
-
This compound
-
Inert atmosphere glove box or Schlenk line
-
Dry, airtight storage container
-
Desiccator
-
Anhydrous solvents
-
Oven-dried glassware
-
Spatula, weighing paper, and other necessary lab equipment
Procedure:
-
Preparation: Dry all glassware in an oven at >100°C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator before use.
-
Inert Atmosphere: Whenever possible, handle the solid reagent inside a glove box with a dry nitrogen or argon atmosphere.
-
Weighing: If a glove box is not available, weigh the required amount of this compound quickly in a fume hood. Minimize the time the container is open to the atmosphere.
-
Dispensing: Use a clean, dry spatula for transferring the solid.
-
Storage: Immediately and tightly seal the main container after dispensing. Store the container in a desiccator over a suitable drying agent (e.g., silica gel, Drierite). For long-term storage, place the sealed container in a -20°C freezer.
-
Reaction Setup: Add the weighed reagent to the reaction vessel containing anhydrous solvent under a positive pressure of an inert gas.
Protocol 2: Stability-Indicating Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method to assess the purity of this compound and detect the presence of its primary degradation product, benzyl alcohol.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for separating polar and non-polar compounds. A typical gradient could be:
-
0-2 min: 10% Acetonitrile
-
2-15 min: 10-90% Acetonitrile
-
15-17 min: 90% Acetonitrile
-
17-18 min: 90-10% Acetonitrile
-
18-20 min: 10% Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Procedure:
-
Standard Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase. Prepare a separate standard solution of benzyl alcohol.
-
Sample Preparation: Dissolve a known amount of the this compound sample to be tested in the mobile phase.
-
Analysis: Inject the standards and the sample onto the HPLC system.
-
Data Interpretation: Compare the chromatogram of the sample to the standards. The presence of a peak corresponding to the retention time of the benzyl alcohol standard indicates degradation. The purity of the this compound can be estimated by the relative peak area.
Mandatory Visualizations
Caption: Degradation pathway of this compound.
Caption: Recommended workflow for handling the compound.
Caption: Troubleshooting tree for low product yield.
References
Validation & Comparative
A Comparative Guide to Amine-Reactive Reagents for High-Resolution Mass Spectrometry: Featuring Benzyl Formimidate Hydrochloride
For researchers, scientists, and drug development professionals engaged in high-resolution mass spectrometry (HRMS) for proteomics and biopharmaceutical analysis, the chemical modification of proteins and peptides is a cornerstone technique. Derivatization of primary amines (at lysine residues and N-termini) can enhance ionization efficiency, enable quantification, and provide structural insights. This guide provides a comparative overview of benzyl formimidate hydrochloride and other common amine-reactive reagents, supported by experimental data and detailed protocols.
While this compound is a known amine-reactive compound, its application in high-resolution mass spectrometry is not as widely documented as other reagents. This guide, therefore, draws comparisons with well-established alternatives to provide a comprehensive performance overview.
Performance Comparison of Amine-Reactive Reagents
Chemical derivatization aims to improve the analytical performance of peptides and proteins in mass spectrometry. The choice of reagent can significantly impact quantification accuracy, proteome coverage, and the complexity of data analysis. Below is a comparison of key characteristics of different amine-reactive labeling strategies.
Table 1: Quantitative Performance Comparison of Proteomic Strategies
| Feature | Label-Free (Spectral Counting) | Metabolic Labeling (e.g., SILAC) | Isobaric Chemical Labeling (e.g., TMT, iTRAQ) |
| Proteome Coverage | Deepest | Deep | Moderate to Deep[1] |
| Quantification Accuracy | Lower | High | High[1] |
| Quantification Precision | Lower | High | Highest[1] |
| Reproducibility | Lower | High | Highest[1] |
| Multiplexing Capability | Not applicable | 2-3 plex (standard) | Up to 18-plex (TMTpro)[2] |
| Sample Preparation Complexity | Low | High (requires cell culture) | Moderate |
Data synthesized from comparative proteomics studies.[1][3]
Table 2: Comparison of Amine-Reactive Chemical Reagents
| Reagent Class | Example(s) | Reaction Target | Key Advantages | Key Disadvantages |
| Imidoesters | Benzyl Formimidate HCl, Dimethyl Suberimidate (DMS) | Primary Amines | Retains positive charge of amine; Relatively stable amidine bond formed. | Less commonly used in quantitative proteomics; potential for cross-linking with bifunctional reagents. |
| NHS-Esters | TMT, iTRAQ, NHS-acetate | Primary Amines | Well-established for isobaric labeling; high multiplexing capability.[2] | Can lead to "over-labeling" of Ser, Tyr, Thr residues; hydrolysis is a competing reaction.[4] |
| Benzoyl Chloride | Benzoyl Chloride (BzCl) | Primary & Secondary Amines, Phenols, Thiols | Fast reaction; wide range of targets; 13C-labeled version available for quantitation.[5] | Broad reactivity can increase sample complexity. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are generalized protocols for protein modification with amine-reactive reagents, which can be adapted for specific applications.
Protocol 1: General Procedure for Peptide Labeling with an Amine-Reactive Reagent
This protocol outlines the fundamental steps for labeling digested peptides with a generic amine-reactive compound like an NHS-ester or, hypothetically, this compound.
-
Protein Digestion:
-
Reduce the protein disulfide bonds using dithiothreitol (DTT).
-
Alkylate the resulting free thiols with iodoacetamide.
-
Digest the protein into peptides using an enzyme such as trypsin.
-
-
Peptide Labeling:
-
Dissolve the lyophilized peptide mixture in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5 for NHS-esters; a similar slightly alkaline pH would be appropriate for imidates).[6]
-
Dissolve the amine-reactive reagent (e.g., Benzyl Formimidate HCl, TMT reagent) in a dry, aprotic solvent like DMF or DMSO.[6]
-
Add the reagent solution to the peptide solution. The molar excess of the reagent over peptides needs to be optimized but is typically in the range of 5- to 10-fold.[7]
-
Incubate the reaction for 1-4 hours at room temperature.[6]
-
-
Quenching and Sample Cleanup:
-
Quench the reaction by adding a solution containing a primary amine, such as hydroxylamine or methylamine, to consume any unreacted reagent.[4]
-
Acidify the sample with trifluoroacetic acid (TFA).
-
Desalt and purify the labeled peptides using a C18 solid-phase extraction (SPE) cartridge.
-
Lyophilize the purified peptides.
-
-
High-Resolution LC-MS/MS Analysis:
-
Reconstitute the labeled peptides in a solvent compatible with reverse-phase liquid chromatography (e.g., 0.1% formic acid in water).
-
Analyze the sample using a high-resolution mass spectrometer (e.g., Orbitrap or FT-ICR) coupled to a nano-LC system.[8][9]
-
Acquire data in a data-dependent mode, selecting precursor ions for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).[8]
-
Visualizing Experimental Workflows
Diagrams are essential for understanding complex experimental procedures and logical relationships.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lumiprobe.com [lumiprobe.com]
- 7. A Quantification of Target Protein Biomarkers in Complex Media by Faradaic Shotgun Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HIGH-RESOLUTION MASS SPECTROMETRY - A Map to Biologics [drug-dev.com]
- 9. Liquid Chromatography-High Resolution Mass Spectrometry for Peptide Drug Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Formylation Reagents: Alternatives to Benzyl Formimidate Hydrochloride
For researchers, scientists, and drug development professionals seeking effective formylation strategies, this guide provides an objective comparison of alternatives to benzyl formimidate hydrochloride. This document outlines various established methods, presenting their performance with supporting experimental data, detailed protocols, and visual workflows to aid in reagent selection.
Formylation, the introduction of a formyl group (-CHO), is a fundamental transformation in organic synthesis, crucial for the preparation of aldehydes, formamides, and formate esters, which are key intermediates in the synthesis of pharmaceuticals and other fine chemicals. While this compound is a known reagent for this purpose, a range of alternatives offer distinct advantages in terms of substrate scope, reaction conditions, and cost-effectiveness. This guide explores the utility of several prominent formylation methods: the Vilsmeier-Haack reaction, the Gattermann reaction, the Reimer-Tiemann reaction, the Duff reaction, the Bouveault aldehyde synthesis, the Rieche formylation, and methods employing formic acid derivatives or N,N-dimethylformamide dimethyl acetal.
Performance Comparison of Formylating Agents
The selection of an appropriate formylating agent is contingent upon the substrate, desired selectivity, and reaction scale. The following tables summarize quantitative data for the formylation of common substrates—anilines and phenols—using various alternative reagents.
Table 1: Formylation of Anilines
| Formylating Reagent/Method | Substrate | Product | Reaction Conditions | Yield (%) | Reference |
| Formic Acid/Acetic Anhydride | Aniline | Formanilide | Acetic anhydride, formic acid, -20°C, 15 min | 97-100 | [1] |
| Sterically hindered amines | N-formyl derivative | Acetic anhydride, formic acid, -20°C, 15 min | 97-100 | [1] | |
| Formic Acid (solvent-free) | Substituted anilines | N-formyl derivative | 80°C | Good to Excellent | [1] |
| Vilsmeier-Haack Reagent | Anilines/Acetanilides | Formyl derivative | DMF, POCl₃, room temp, 20-30 min (grinding) | Good | [2] |
Table 2: Formylation of Phenols
| Formylating Reagent/Method | Substrate | Product | Reaction Conditions | Yield (%) | Reference |
| Gattermann Reaction | Phenol | Salicylaldehyde | HCN, HCl, Lewis Acid (e.g., AlCl₃) | Satisfactory | [3][4] |
| Resorcinol, Naphthols | Hydroxy aldehydes | Zn(CN)₂, HCl | Satisfactory | [3] | |
| Reimer-Tiemann Reaction | Phenol | Salicylaldehyde (ortho-product) | CHCl₃, NaOH(aq) | Major product | [5][6][7] |
| Duff Reaction | Phenol derivatives | ortho-Hydroxybenzaldehydes | Hexamethylenetetramine, acid | Generally low, but can be improved | [8][9] |
| 3,5-di-tert-butylphenol | 3,5-di-tert-butylsalicylaldehyde | Hexamethylenetetramine, acid | - | [8] | |
| Rieche Formylation | Phenols | Formyl phenols | Dichloromethyl methyl ether, TiCl₄ | - | [10] |
Experimental Protocols
Detailed methodologies for key formylation reactions are provided below to facilitate their application in a laboratory setting.
N-Formylation of Amines using Formic Acid/Acetic Anhydride
This procedure is effective for a wide range of amines, including those that are sterically hindered.[1]
Procedure:
-
To a solution of the amine in a suitable solvent, add an excess of formic acid.
-
Cool the reaction mixture to -20°C.
-
Slowly add acetic anhydride to the cooled mixture while maintaining the temperature.
-
Allow the reaction to proceed for approximately 15 minutes.
-
Upon completion, the reaction mixture is worked up by quenching with water and extracting the product with an organic solvent.
-
The organic layer is then washed, dried, and concentrated to yield the N-formyl product.
Formylation of Phenols via the Gattermann Reaction
This method is a classic approach for the formylation of electron-rich aromatic compounds like phenols.[3][4]
Procedure:
-
Dissolve the phenol in an anhydrous ether solution.
-
Introduce hydrogen cyanide (HCN) and pass dry hydrogen chloride (HCl) gas through the solution.
-
A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is added to facilitate the reaction. A safer alternative to HCN is the use of zinc cyanide (Zn(CN)₂), which generates HCN in situ upon reaction with HCl.
-
The reaction mixture is stirred until the reaction is complete.
-
Hydrolysis of the intermediate yields the corresponding hydroxy aldehyde.
ortho-Formylation of Phenols via the Reimer-Tiemann Reaction
This reaction is particularly useful for the selective formylation of phenols at the ortho position.[5][6][7]
Procedure:
-
Dissolve the phenol in an aqueous solution of a strong base, such as sodium hydroxide.
-
Add chloroform (CHCl₃) to the solution.
-
The mixture is heated, typically under reflux, to initiate the reaction.
-
After the reaction is complete, the mixture is acidified to precipitate the product.
-
The product, primarily the ortho-hydroxybenzaldehyde, is then isolated and purified.
Visualizing Reaction Workflows
The following diagrams, generated using the DOT language, illustrate the generalized workflows for the described formylation reactions.
Conclusion
The choice of a formylating agent is a critical decision in the design of a synthetic route. While this compound has its applications, the alternatives presented in this guide offer a broad and versatile toolkit for the modern synthetic chemist. The Vilsmeier-Haack reaction is a powerful tool for electron-rich systems, while the Gattermann and Reimer-Tiemann reactions are staples for the formylation of phenols, with the latter offering excellent ortho-selectivity. The Duff reaction, though sometimes low-yielding, provides another avenue for phenolic substrates. For the conversion of halides, the Bouveault synthesis is a valuable option. The use of simple reagents like formic acid and its derivatives can provide efficient and cost-effective methods for the N-formylation of amines. By carefully considering the substrate, desired outcome, and reaction conditions, researchers can select the optimal formylation strategy to advance their research and development goals.
References
- 1. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gattermann Formylation , Hive Novel Discourse [chemistry.mdma.ch]
- 4. Gattermann Reaction [unacademy.com]
- 5. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]
- 6. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 7. REIMER TIEMANN REACTION: A USEFUL METHOD FOR AROMATIC FORMYLATION – My chemistry blog [mychemblog.com]
- 8. Duff reaction - Wikipedia [en.wikipedia.org]
- 9. thescholarship.ecu.edu [thescholarship.ecu.edu]
- 10. Rieche formylation - Wikipedia [en.wikipedia.org]
A Comparative Guide to Benzyl Formimidate Synthesis: Hydrochloride Salt vs. Base-Catalyzed Methods
For researchers, scientists, and drug development professionals, the synthesis of imidates is a critical step in the construction of a wide array of nitrogen-containing heterocycles and other complex organic molecules. Benzyl formimidate, in particular, serves as a valuable intermediate. The choice of synthetic route—either through its hydrochloride salt via acid catalysis or directly as a free base using base catalysis—can significantly impact yield, purity, and practicality. This guide provides an objective comparison of these two methodologies, supported by experimental data and detailed protocols.
At a Glance: Performance Comparison
The following table summarizes the key quantitative differences between the synthesis of benzyl formimidate as its hydrochloride salt and a representative modern base-catalyzed approach for a related imidate.
| Parameter | Benzyl Formimidate Hydrochloride Synthesis (via Pinner Reaction) | Base-Catalyzed Imidate Synthesis (Representative) |
| Typical Yield | 94-96%[1] | Good to excellent (specific yields vary by substrate) |
| Product Purity | 98-100%[1] | High (purification by column chromatography is common) |
| Reaction Time | ~3.5 hours (plus drying time)[1] | 4 hours |
| Key Reagents | Formamide, Benzoyl Chloride, Benzyl Alcohol, THF[1] | α-iminonitrile, Cesium Carbonate, Alcohol |
| Catalyst | Acid-catalyzed (in situ generation of HCl) | Base-catalyzed (e.g., Cs₂CO₃) |
| Product Form | Crystalline solid (hydrochloride salt) | Free base (typically requires purification) |
| Product Stability | Good, especially under anhydrous and acidic conditions | Less stable than the hydrochloride salt; susceptible to hydrolysis |
Reaction Pathways: A Visual Representation
The fundamental difference in the reaction mechanisms between the acid-catalyzed and base-catalyzed synthesis of imidates is depicted below.
Caption: Reaction pathways for acid- and base-catalyzed imidate synthesis.
Experimental Protocols
Below are detailed experimental methodologies for the synthesis of this compound and a representative base-catalyzed synthesis of a related imidate.
Protocol 1: Synthesis of this compound
This protocol is adapted from a patented high-yield process.[1]
Materials:
-
Formamide
-
Benzoyl chloride
-
Benzyl alcohol
-
Tetrahydrofuran (THF), anhydrous
-
Acetic anhydride
Procedure:
-
To a solution of formamide in anhydrous THF at 0°C, add benzoyl chloride dropwise over a period of 1.5 hours.
-
Maintain the reaction mixture at 0°C and allow it to age for 2 hours.
-
To the aged mixture, add benzyl alcohol.
-
Subsequently, add acetic anhydride dropwise over 30 minutes at 0°C.
-
Filter the resulting solid product under a nitrogen blanket.
-
Wash the filter cake with cold, fresh THF.
-
Dry the product under vacuum at room temperature for 3-4 hours to yield this compound as a white solid.
Protocol 2: Base-Catalyzed Synthesis of an N-(Pyridin-2-yl)imidate
This protocol is a representative example of a modern base-catalyzed approach to imidate synthesis.
Materials:
-
α-iminonitrile
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Silica gel and Celite for filtration
-
Ethyl acetate and hexane for column chromatography
Procedure:
-
In a vial, add 2 equivalents of cesium carbonate to the desired anhydrous alcohol (1 mL).
-
Stir the mixture for a few minutes, then add 0.2 mmol of the α-iminonitrile. Continue stirring until the cesium carbonate is fully dissolved.
-
Stir the reaction mixture at room temperature for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture under pressure through a short pad of silica and celite to remove the salt.
-
Wash the vial and the silica/celite pad with additional solvent.
-
Evaporate the filtrate under vacuum.
-
Purify the crude product by column chromatography on silica gel using a gradient mixture of ethyl acetate and hexane to afford the pure imidate.
Discussion and Comparison
This compound Synthesis:
The acid-catalyzed Pinner reaction and its variations are the most common and well-established methods for preparing imidate hydrochlorides. The hydrochloride salt is generally a stable, crystalline solid that is easier to handle and store compared to the free base. The provided protocol, a modification of the Pinner reaction, demonstrates the potential for high yields (94-96%) and excellent purity (98-100%).[1] The use of anhydrous conditions is crucial to prevent hydrolysis of the product. The solid nature of the product simplifies isolation through filtration.
Base-Catalyzed Imidate Synthesis:
Base-catalyzed methods for imidate synthesis, sometimes referred to as the Nef synthesis, offer an alternative approach. These methods are particularly useful for nitriles that are unreactive under acidic conditions, such as electron-poor nitriles.[2] The reaction proceeds through the addition of an alkoxide, generated in situ by the reaction of an alcohol with a base, to the nitrile.
Historically, base-catalyzed methods have been reported to give poor yields due to the establishment of an equilibrium. However, modern protocols using bases like cesium carbonate have shown high efficiency for the synthesis of specific imidates. The representative protocol for the N-(pyridin-2-yl)imidate demonstrates that good to excellent yields can be achieved under mild, room temperature conditions. A key difference from the acid-catalyzed method is that the product is the free base imidate, which is often an oil or a less stable solid that requires purification by chromatography.
Conclusion
The choice between synthesizing benzyl formimidate as its hydrochloride salt or as a free base depends on the specific requirements of the subsequent synthetic steps and the practical considerations of the laboratory.
-
For stability, ease of handling, and high purity directly from the reaction, the synthesis of this compound is the superior choice. The crystalline nature of the product allows for simple isolation and the salt form offers enhanced stability for storage.
-
For substrates that are sensitive to acidic conditions or for nitriles that are unreactive in the Pinner reaction, a base-catalyzed approach may be necessary. While this method can be highly efficient, it often requires chromatographic purification to isolate the free base imidate, which may be less stable than its hydrochloride counterpart.
Researchers and drug development professionals should carefully consider these factors when selecting a synthetic strategy for incorporating the benzyl formimidate moiety into their target molecules.
References
Purity Assessment of Benzyl Formimidate Hydrochloride: A Comparative Guide to HPLC and Other Analytical Techniques
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is a critical step in ensuring the safety and efficacy of the final product. Benzyl formimidate hydrochloride, a key building block in the synthesis of various pharmaceutical compounds, is no exception. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of this compound, supported by a proposed experimental protocol and data presentation guidelines.
Comparison of Analytical Techniques for Purity Assessment
The choice of analytical method for purity determination depends on factors such as the nature of the compound, potential impurities, required sensitivity, and the purpose of the analysis. While HPLC is a powerful and widely used technique, other methods can also provide valuable information.
| Analytical Technique | Principle | Advantages for Benzyl Formimidate HCl | Limitations | Typical Application |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a liquid mobile phase. | High resolution for separating structurally similar impurities. High sensitivity (UV detection). Applicable to non-volatile and thermally labile compounds. Quantitative accuracy.[1] | Requires method development and validation. Can be more time-consuming and expensive than simpler methods. | Routine quality control, stability testing, identification and quantification of specific impurities. |
| Gas Chromatography (GC) | Partitioning of volatile analytes between a stationary phase and a gaseous mobile phase. | High efficiency for volatile impurities. | This compound is a salt and not sufficiently volatile or thermally stable for direct GC analysis without derivatization. | Analysis of volatile starting materials or byproducts like benzyl chloride.[1] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Provides detailed structural information, enabling the identification of unknown impurities. Can be used for quantitative analysis (qNMR). | Lower sensitivity compared to HPLC. Can be complex to interpret for mixtures. High instrumentation cost. | Structural elucidation and confirmation. Purity assessment against a certified standard. |
| Titration | Quantitative chemical reaction with a standardized solution. | Simple, inexpensive, and provides a measure of the total amount of the acidic or basic functional group. | Non-specific; it quantifies the total base/acid content, not individual impurities. Less sensitive than chromatographic methods. | Assay of the bulk active substance content. |
| Infrared (IR) Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Provides information about the functional groups present. Can be used for identification. | Not suitable for quantifying impurities unless they have unique and strong absorption bands. | Identity confirmation. |
Proposed HPLC Method for Purity Assessment
Based on the chemical properties of this compound and common practices for similar compounds, a reverse-phase HPLC method is proposed. The primary goal of this method is to separate the main component from potential impurities arising from its synthesis, such as benzyl alcohol, formamide, and benzyl chloride.[1]
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
System: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient mixture of Acetonitrile and 0.01 M Potassium Phosphate buffer (pH 7.0).
-
Gradient Program:
-
0-5 min: 10% Acetonitrile
-
5-20 min: 10% to 70% Acetonitrile (linear gradient)
-
20-25 min: 70% Acetonitrile
-
25-30 min: Return to 10% Acetonitrile and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase (initial conditions).
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
Impurity Spiked Solution: To confirm the separation of known impurities, a sample solution can be spiked with small amounts of benzyl alcohol, formamide, and benzyl chloride.
3. Data Analysis:
The purity of this compound is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Experimental Workflow and Data Visualization
The logical flow of the HPLC purity assessment can be visualized as follows:
Caption: Workflow for HPLC Purity Assessment of this compound.
Conclusion
For the comprehensive purity assessment of this compound, HPLC stands out as the most suitable method due to its high resolving power, sensitivity, and quantitative accuracy. While other techniques like NMR and titration have their specific applications in structural confirmation and bulk assay, respectively, a well-developed and validated HPLC method is indispensable for routine quality control and stability studies in a pharmaceutical setting. The proposed method provides a solid starting point for researchers to ensure the quality of this critical synthetic intermediate.
References
Navigating Reactivity: A Comparative Guide to Formimidate Esters in Synthesis
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of synthetic endeavors. Formimidate esters, key intermediates in the synthesis of a variety of nitrogen-containing compounds, exhibit a range of reactivities influenced by their ester substituents. This guide provides a comparative analysis of the reactivity of methyl, ethyl, and tert-butyl formimidate esters, supported by experimental data and detailed protocols to aid in informed decision-making for synthetic strategies.
The reactivity of formimidate esters in nucleophilic substitution reactions, such as aminolysis and hydrolysis, is primarily governed by a combination of steric and electronic effects imparted by the alkyl group of the ester moiety. Understanding these factors is crucial for predicting reaction outcomes and optimizing conditions.
Theoretical Comparison of Reactivity: Steric and Electronic Effects
The Taft equation provides a framework for quantifying the steric (Es) and electronic (σ*) effects of substituents. These parameters offer a predictive measure of how the alkyl group in a formimidate ester will influence its reactivity towards nucleophiles.
| Ester Group | Taft Steric Parameter (E_s)[1][2] | Taft Electronic Parameter (σ*) | Expected Relative Reactivity |
| Methyl (-CH₃) | 0.00 | 0.00 | High |
| Ethyl (-CH₂CH₃) | -0.07 | -0.10 | Intermediate |
| tert-Butyl (-C(CH₃)₃) | -1.54 | -0.30 | Low |
Note: A more negative E_s value indicates greater steric hindrance. A more negative σ value indicates a stronger electron-donating effect.*
The data in the table suggests a clear trend in reactivity. The methyl group, with the least steric bulk and a neutral electronic effect, is expected to allow for the fastest reaction rates. The ethyl group introduces slightly more steric hindrance and a weak electron-donating effect, leading to intermediate reactivity. The tert-butyl group, with its significant steric bulk and stronger electron-donating nature, is predicted to be the least reactive. The bulky tert-butyl group physically hinders the approach of nucleophiles to the electrophilic carbon of the formimidate, while its electron-donating character reduces the electrophilicity of that carbon, further slowing the reaction.
Experimental Data: Hydrolysis of Formate Esters
| Formate Ester | Reaction | Rate Constant (k) | Conditions |
| tert-Butyl Formate | Neutral Hydrolysis | 1.0 x 10⁻⁶ s⁻¹[3] | pH 5-7 |
| Acid-Catalyzed Hydrolysis | 2.7 x 10⁻³ M⁻¹s⁻¹[3] | Acidic | |
| Base-Catalyzed Hydrolysis | 1.7 M⁻¹s⁻¹[3] | Basic |
Based on the principles of steric and electronic effects outlined in the Taft parameters, it is expected that methyl formate and ethyl formate would exhibit faster hydrolysis rates under similar conditions compared to tert-butyl formate.
Experimental Protocols
General Procedure for the Synthesis of Ethyl Formimidate Hydrochloride (Pinner Reaction)
This protocol describes a typical synthesis of a formimidate ester hydrochloride salt, a common precursor for further reactions.
Materials:
-
Formonitrile (Hydrogen Cyanide)
-
Anhydrous Ethanol
-
Anhydrous Diethyl Ether
-
Dry Hydrogen Chloride Gas
Procedure:
-
A solution of formonitrile in anhydrous diethyl ether is cooled to 0°C in an ice bath.
-
A stoichiometric amount of anhydrous ethanol is added to the solution.
-
Dry hydrogen chloride gas is bubbled through the solution with stirring.
-
The reaction mixture is stirred at 0°C for several hours, during which time a white precipitate of ethyl formimidate hydrochloride forms.
-
The precipitate is collected by filtration, washed with anhydrous diethyl ether, and dried under vacuum to yield the product.
Caution: This reaction involves highly toxic and flammable materials and should be performed by trained personnel in a well-ventilated fume hood.
General Procedure for the Aminolysis of a Formimidate Ester to a Formamidine
This protocol outlines a typical reaction of a formimidate ester with an amine to form a formamidine.
Materials:
-
Ethyl Formimidate Hydrochloride
-
Primary or Secondary Amine
-
Anhydrous Solvent (e.g., Ethanol, THF)
-
Base (e.g., Triethylamine)
Procedure:
-
Ethyl formimidate hydrochloride is suspended in an anhydrous solvent under an inert atmosphere.
-
A stoichiometric amount of the desired amine and a slight excess of a non-nucleophilic base (e.g., triethylamine) are added to the suspension.
-
The reaction mixture is stirred at room temperature or heated as required, and the progress of the reaction is monitored by a suitable analytical technique (e.g., TLC, GC-MS).
-
Upon completion, the reaction mixture is worked up by filtering off any salts and removing the solvent under reduced pressure.
-
The crude product can be purified by distillation, crystallization, or chromatography.
Visualizing Reaction Mechanisms and Workflows
Caption: General mechanism of formimidate ester aminolysis.
Caption: Experimental workflow for formamidine synthesis.
References
Safety Operating Guide
Proper Disposal of Benzyl Formimidate Hydrochloride: A Step-by-Step Guide for Laboratory Professionals
For immediate release:
Researchers, scientists, and drug development professionals handling Benzyl Formimidate Hydrochloride must adhere to strict disposal protocols to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the proper disposal of this chemical, in line with general best practices for hazardous waste management.
The disposal of chemical waste is regulated, and it is imperative that this compound is not discarded in regular trash or poured down the sewer system.[1][2] The recommended procedure is to manage it as hazardous waste through your institution's Environmental Health and Safety (EHS) program.[1]
Immediate Safety and Handling Precautions
Prior to handling this compound for disposal, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) and to work in a well-ventilated area.[3][4]
| Personal Protective Equipment (PPE) |
| Eye/Face Protection |
| Skin Protection |
| Respiratory Protection |
In case of accidental release, avoid dust formation and breathing in mist, gas, or vapors.[3] Remove all sources of ignition and use spark-proof tools for cleanup.[3] The collected material should be promptly placed in a suitable, closed container for disposal.[3]
Step-by-Step Disposal Procedure
-
Designate as Hazardous Waste: As a laboratory chemical no longer in use, this compound must be managed as hazardous waste.[5]
-
Use a Suitable Container:
-
Store the chemical waste in a compatible container with a leak-proof, screw-on cap.[5][6] Corks and parafilm are not acceptable closures.[6]
-
The container must be in good condition, free from leaks or cracks.[5]
-
Place the primary container in a secondary container to prevent spills and segregate it from incompatible materials.[6]
-
-
Properly Label the Waste Container:
-
Affix a hazardous waste tag from your institution's EHS office to the container.[1][7]
-
The label must include the full chemical name, "this compound," and its quantity.[1] Abbreviations or chemical formulas are not permitted.[5]
-
Include the date of waste generation, the laboratory's location (department and room number), and the Principal Investigator's name and contact information.[1]
-
Clearly mark the container with the words "Hazardous Waste."[1]
-
-
Store Safely Prior to Collection:
-
Arrange for Disposal:
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific hazardous waste management policies and the Safety Data Sheet (SDS) for this compound for complete and detailed instructions.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 3. echemi.com [echemi.com]
- 4. nbinno.com [nbinno.com]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. vumc.org [vumc.org]
- 8. fishersci.com [fishersci.com]
Personal protective equipment for handling Benzyl formimidate hydrochloride
Essential Safety and Handling Guide for Benzyl Formimidate Hydrochloride
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds such as this compound (CAS No. 60099-09-4). Adherence to strict safety protocols minimizes risks and ensures the integrity of experimental work. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.
Quantitative Safety Data
| Data Point | Value | Source |
| Occupational Exposure Limits (OELs) | No data available | [1][2] |
| LD50 (Lethal Dose, 50%) | No data available | [1][2] |
| LC50 (Lethal Concentration, 50%) | No data available | [1][2] |
| Most Important Symptoms/Effects | No data available | [1][2] |
Due to the lack of specific toxicity data, this compound should be handled with extreme caution, treating it as potentially hazardous.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is crucial when handling this compound to prevent contact, inhalation, and ingestion.[1][2]
| Protection Type | Recommended Equipment | Standard |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields | Conforming to EN 166 (EU) or NIOSH (US)[1][2] |
| Skin Protection | - Fire/flame resistant and impervious clothing- Chemical impermeable gloves (inspect prior to use) | EU Directive 89/686/EEC and the standard EN 374[2] |
| Respiratory Protection | Full-face respirator | Use if exposure limits are exceeded or irritation occurs[1][2] |
Experimental Protocols: Handling and Disposal Workflow
The following procedural guidance outlines the safe handling, storage, and disposal of this compound.
Handling and Storage
-
Engineering Controls : Always handle this compound in a well-ventilated area.[1][2] The use of a chemical fume hood is highly recommended to minimize inhalation exposure.
-
Personal Protective Equipment (PPE) : Before handling, ensure all recommended PPE is worn correctly. This includes safety goggles, impervious clothing, and chemical-resistant gloves.[1][2]
-
Avoiding Contamination : Avoid contact with skin and eyes.[1] Do not breathe dust, mist, gas, or vapors.[1][2] Avoid the formation of dust and aerosols.[1]
-
Safe Storage : Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]
Accidental Release Measures
-
Personal Precautions : In case of a spill, evacuate personnel to a safe area.[1] Use personal protective equipment, including chemical impermeable gloves and a full-face respirator if necessary.[1][2]
-
Environmental Precautions : Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains, as its environmental impact is unknown.[1][2]
-
Containment and Cleaning : For cleanup, use spark-proof tools and explosion-proof equipment.[2] Collect the spilled material and place it in a suitable, closed container for disposal.[1][2] Remove all sources of ignition.[2]
Disposal Plan
-
Containerization : Keep the chemical waste in suitable and closed containers for disposal.[1][2]
-
Regulatory Compliance : Dispose of the material in accordance with all appropriate local, regional, and national laws and regulations.[2]
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation.[2] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[2] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[2] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2] |
Workflow and Safety Diagram
The following diagram illustrates the key decision points and safety procedures for handling this compound.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
